Product packaging for 2,4-Dibutyl-6-(propan-2-yl)pyridine(Cat. No.:CAS No. 111599-34-9)

2,4-Dibutyl-6-(propan-2-yl)pyridine

Cat. No.: B14328173
CAS No.: 111599-34-9
M. Wt: 233.39 g/mol
InChI Key: AXTAJPOWGWSGNU-UHFFFAOYSA-N
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Description

2,4-Dibutyl-6-(propan-2-yl)pyridine (CAS 111599-34-9) is an organic compound with the molecular formula C 16 H 27 N and a molecular weight of 233.392 g/mol . This substituted pyridine derivative is characterized by its lipophilic nature, indicated by a calculated LogP value of 4.89 and 5.6 , suggesting potential applications in the development of hydrophobic molecules or as an intermediate in organic synthesis. The compound has been referenced in scientific literature exploring areas such as novel chemical synthesis and materials research . As a pyridine-based structure, it serves as a potential building block for creating more complex chemical entities, including ligands for coordination chemistry. For instance, related pyridine and pyrazole-containing compounds are actively investigated for constructing trinuclear metallocycles and coordination polymers with unique physicochemical properties . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27N B14328173 2,4-Dibutyl-6-(propan-2-yl)pyridine CAS No. 111599-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111599-34-9

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

2,4-dibutyl-6-propan-2-ylpyridine

InChI

InChI=1S/C16H27N/c1-5-7-9-14-11-15(10-8-6-2)17-16(12-14)13(3)4/h11-13H,5-10H2,1-4H3

InChI Key

AXTAJPOWGWSGNU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC(=C1)C(C)C)CCCC

Origin of Product

United States

Synthetic Methodologies for 2,4 Dibutyl 6 Propan 2 Yl Pyridine and Analogous Highly Substituted Pyridines

De Novo Ring Synthesis Strategies for Accessing the Pyridine (B92270) Scaffold

De novo synthesis offers a powerful approach to introduce a variety of substituents with high regiochemical control. Several classical and modern methods have been developed to construct the pyridine core.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgyoutube.com This method is highly versatile for preparing symmetrically substituted pyridines. baranlab.org

Modifications to the classical Hantzsch synthesis have been developed to allow for the synthesis of unsymmetrical pyridines by performing one or more of the condensation steps prior to the main reaction. baranlab.org The reaction has also been adapted for greener chemistry by using aqueous media and catalysts like cerium (IV) ammonium nitrate. wikipedia.orgresearchgate.net

Key Features of Hantzsch-Type Syntheses:

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The inverse electron-demand hetero-Diels-Alder reaction is a powerful tool for constructing pyridine rings. baranlab.org This cycloaddition involves an electron-deficient diene (azadiene) and an electron-rich dienophile. nih.gov Heterocyclic azadienes, such as 1,2,4-triazines, react with enamines or enaminones to form pyridines. acs.org This method is particularly useful for synthesizing highly substituted pyridines that may be difficult to access through other routes. nih.gov

The reaction typically proceeds through a [4+2] cycloaddition, followed by the extrusion of a small molecule (like nitrogen or an amine) to afford the aromatic pyridine ring. nih.govacsgcipr.org The use of vinylallenes in [4+2] cycloadditions with sulfonyl cyanides also provides a convergent route to multisubstituted pyridines. acs.orgresearchgate.net

Organometallic cross-coupling reactions provide a modular and efficient approach to building the pyridine scaffold. The Stille coupling, which involves the palladium-catalyzed reaction of an organotin compound with an organic halide or pseudohalide, is a widely used method. wikipedia.orgorganic-chemistry.org This reaction is valued for its broad scope and the air and moisture stability of the organotin reagents. wikipedia.orglibretexts.org It allows for the coupling of various sp²-hybridized groups, including aryl and vinyl moieties. wikipedia.org

Other organometallic methods include the Negishi coupling, which utilizes organozinc reagents, and copper-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov These methods offer high regiochemical control and functional group tolerance, making them valuable for the synthesis of complex substituted pyridines. nih.govrsc.org For instance, Stille-type procedures have been successfully employed to create functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. acs.org

Comparison of Organometallic Coupling Reactions for Pyridine Synthesis:

data={{ columns: [ { "id": "reaction", "label": "Reaction", "type": "string" }, { "id": "organometallic_reagent", "label": "Organometallic Reagent", "type": "string" }, { "id": "electrophile", "label": "Electrophile", "type": "string" }, { "id": "catalyst", "label": "Catalyst", "type": "string" } ], rows: [ { "reaction": "Stille Coupling", "organometallic_reagent": "Organotin", "electrophile": "Halide or Pseudohalide", "catalyst": "Palladium" }, { "reaction": "Negishi Coupling", "organometallic_reagent": "Organozinc", "electrophile": "Aryl Chloride", "catalyst": "Palladium" }, { "reaction": "Copper-catalyzed Coupling", "organometallic_reagent": "Alkenylboronic acid", "electrophile": "α,β-unsaturated ketoxime O-pentafluorobenzoate", "catalyst": "Copper" } ] }} />

The condensation of carbonyl compounds with a source of ammonia is a fundamental strategy for pyridine synthesis. baranlab.orgyoutube.com The Kröhnke pyridine synthesis is a notable example, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.com This method is particularly effective for generating highly functionalized and poly-aryl pyridines. wikipedia.orgacs.org

The reaction proceeds through a Michael-type addition followed by ring closure and aromatization. wikipedia.org The Kröhnke synthesis is adaptable for combinatorial chemistry, allowing for the creation of diverse pyridine libraries. acs.org Variations of this method utilize different starting materials, such as 1,3-dicarbonyl compounds, and can be performed under various conditions, including solvent-free and microwave-assisted reactions. wikipedia.orgacs.org

A Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines through the oxidative coupling of β-enamine carbonyl compounds with a C1 unit source like rongalite (sodium hydroxymethanesulfinate). mdpi.comresearchgate.net In this method, rongalite serves as a source of formaldehyde (B43269), which condenses with the β-enamine carbonyls to assemble the pyridine ring. mdpi.com This approach offers good functional group tolerance and is particularly useful for preparing terpyridine derivatives. mdpi.comresearchgate.net

The proposed mechanism involves the condensation of formaldehyde with the β-enamine carbonyl, followed by a Michael addition of another molecule of the enamine, cyclization, and subsequent oxidation to the pyridine product. mdpi.com

Post-Synthetic Modification Approaches for Pyridine Functionalization

Post-synthetic modification involves the functionalization of a pre-existing pyridine ring. rsc.org This approach is crucial for introducing specific functionalities that may not be compatible with de novo synthesis conditions. Direct C-H functionalization of pyridines is a growing area of research, aiming to introduce substituents at specific positions on the pyridine ring. rsc.orgthieme-connect.com

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct alkylation, arylation, and acylation of pyridines. thieme-connect.com Additionally, photochemical methods have been developed for the radical functionalization of pyridines. acs.org These methods can offer distinct regioselectivity compared to classical approaches. For instance, temporary dearomatization of the pyridine ring can enable meta-selective functionalization. phys.org The choice of reaction conditions, such as pH, can also be used to switch the regioselectivity of functionalization, for example, between the meta and para positions. acs.org

Table of Compounds

data={{ columns: [ { "id": "compound_name", "label": "Compound Name", "type": "string" } ], rows: [ { "compound_name": "2,4-Dibutyl-6-(propan-2-yl)pyridine" }, { "compound_name": "2,2'-bipyridines" }, { "compound_name": "2,2':6',2''-terpyridines" }, { "compound_name": "1,2,4-triazines" }, { "compound_name": "Rongalite (sodium hydroxymethanesulfinate)" }, { "compound_name": "Cerium (IV) ammonium nitrate" } ] }} />

Nucleophilic Aromatic Substitution (SNAr) on Halopyridine Precursors

Nucleophilic aromatic substitution (SNAr) represents a classical yet effective method for the functionalization of pyridine rings. This approach involves the reaction of a halopyridine with a nucleophile, where the halogen atom is displaced. The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the nature of the nucleophile. sci-hub.seyoutube.com

For the synthesis of a molecule like this compound, a potential SNAr strategy would involve a dihalopyridine precursor, for instance, a 2,4-dichloro-6-(propan-2-yl)pyridine. The differential reactivity of the halogen atoms could be exploited for sequential substitution. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.com

The reaction conditions for SNAr on halopyridines can be demanding, often requiring high temperatures. However, the use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields. sci-hub.se A study on the reaction of various halopyridines with sulfur, oxygen, and carbon nucleophiles demonstrated that microwave heating provides a convenient and efficient pathway to substituted pyridines. sci-hub.se

Table 1: Examples of Microwave-Assisted SNAr on Halopyridines

Halopyridine Nucleophile Solvent Product Yield (%)
2-Iodopyridine PhSNa HMPA 2-Phenylthiopyridine 99
2-Chloropyridine PhCH₂OH NMP 2-Benzyloxypyridine 81

This table is illustrative and based on data from general studies on halopyridine reactivity. sci-hub.se

The choice of nucleophile is critical. To introduce the butyl groups in the target molecule, organometallic reagents like butylmagnesium bromide could be employed, although care must be taken to control the reactivity and avoid side reactions.

Skeletal Editing and Atom-Pair Swap Methodologies for Pyridine Derivatives

A more recent and innovative approach to constructing highly substituted pyridines involves "skeletal editing," which allows for the precise modification of the core ring structure. nih.govchemeurope.com One such strategy is the atom-pair swap, where a C-N bond pair in the pyridine ring is converted into a C-C bond pair, effectively transforming the pyridine into a benzene (B151609) derivative. researchgate.netthieme-connect.com While this might seem counterintuitive for pyridine synthesis, the reverse transformation or the application of this logic to other heterocyclic precursors can be envisioned for creating complex substitution patterns.

A notable example of skeletal editing is the conversion of pyridines to benzenes and naphthalenes. nih.govresearchgate.net This process typically involves a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions. nih.gov Such methodologies, while powerful for creating molecular diversity, are often complex and may not be the most direct route for a specific target like this compound. However, they highlight the cutting-edge techniques being developed for the manipulation of heterocyclic cores.

More relevant to the synthesis of substituted pyridines is the skeletal editing of other heterocycles, such as pyrimidines. A two-atom (C-N to C-C) swap has been developed to convert pyrimidines into pyridines. chinesechemsoc.org This one-pot, two-step process involves the activation of the pyrimidine (B1678525) with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement to yield the pyridine product. chinesechemsoc.org This method offers a novel retrosynthetic disconnection for accessing substituted pyridines.

Regioselective C-H Functionalization of Pyridine Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines. rsc.org This approach avoids the pre-functionalization required in methods like SNAr and allows for the direct introduction of substituents onto the pyridine core.

For a target like this compound, regioselective C-H functionalization could be a highly efficient synthetic route. The intrinsic electronic properties of the pyridine ring, however, often lead to challenges in controlling the regioselectivity of these reactions. nih.gov

Recent advances have led to the development of catalytic protocols for the highly selective C-H arylation and alkylation of pyridines. nih.govbeilstein-journals.org For instance, a protocol for the C-H arylation of pyridines bearing electron-withdrawing groups has shown excellent regioselectivity at the 3- and 4-positions. nih.gov The regioselectivity is rationalized based on electronic and steric effects. nih.gov

The direct alkylation of pyridines is also a significant area of research. Mechanochemically activated magnesium has been shown to mediate the direct C-4-H alkylation of pyridines with alkyl halides with excellent regioselectivity. organic-chemistry.org Furthermore, nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides allows for the introduction of alkyl groups bearing an all-carbon quaternary center. organic-chemistry.org A nickel-aluminum bimetallic catalyst system has been used for the enantioselective para-C-H alkylation of pyridines with styrenes. acs.org

Table 2: Examples of Regioselective C-H Functionalization of Pyridines

Pyridine Derivative Reagent Catalyst/Mediator Position Functionalized Product Type
Pyridine Alkyl Halide Mechanochemically activated Mg C-4 4-Alkylpyridine
Bromopyridine Tertiary Alkyl Bromide Nickel catalyst - Alkylated pyridine

This table provides a conceptual overview of regioselective C-H functionalization methods. organic-chemistry.orgacs.org

Considerations for Reaction Scope, Regioselectivity, and Efficiency

SNAr reactions offer a well-established route, but their scope can be limited by the availability of halopyridine precursors and the reactivity of the nucleophile. Regioselectivity is generally high for substitution at the 2- and 4-positions. Efficiency can be enhanced by techniques like microwave heating. sci-hub.se

Skeletal editing provides novel and powerful transformations but may be more suited for generating molecular diversity rather than a single, specific target. The efficiency and regioselectivity are highly dependent on the specific reaction sequence and substrates. nih.govchinesechemsoc.org

C-H functionalization is an increasingly attractive approach due to its atom economy and potential for high efficiency. However, achieving the desired regioselectivity in a polysubstituted pyridine can be challenging and often requires specific directing groups or carefully designed catalytic systems. nih.govnih.gov The development of methods for the regioselective difunctionalization of pyridines via pyridyne intermediates is a significant step forward in this regard. rsc.org

Principles of Sustainable Synthesis in Pyridine Derivative Production

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. nih.govresearchgate.netbenthamscience.com Key strategies include the use of multicomponent one-pot reactions, environmentally friendly catalysts and solvents, and energy-efficient reaction conditions. researchgate.netnih.gov

For the synthesis of molecules like this compound, sustainable approaches could involve:

Multicomponent Reactions: The Hantzsch pyridine synthesis, a classic multicomponent reaction, and its modern variations offer a convergent and atom-economical route to dihydropyridines, which can then be oxidized to pyridines. benthamscience.com

Green Catalysts: The use of reusable and non-toxic catalysts, such as activated fly ash or hydrotalcites, has been explored for the synthesis of pyridine derivatives. benthamscience.combhu.ac.in Ionic liquids are also being investigated as green solvents and catalysts for pyridine synthesis. benthamscience.com

Energy Efficiency: Microwave-assisted synthesis, as mentioned in the context of SNAr, is a prime example of an energy-efficient method that can significantly reduce reaction times and energy consumption. nih.gov

By integrating these sustainable principles into the synthetic design, the production of complex pyridine derivatives can be made more environmentally benign.

Reactivity and Mechanistic Investigations of 2,4 Dibutyl 6 Propan 2 Yl Pyridine

Substitution Reactions on the Pyridine (B92270) Ring

The substitution patterns of pyridine derivatives are governed by the interplay of the ring nitrogen's electron-withdrawing effect and the nature of the existing substituents. For 2,4-Dibutyl-6-(propan-2-yl)pyridine, the three alkyl groups introduce additional electronic and, most notably, steric factors that further modulate its reactivity.

Analysis of Electrophilic Substitution Patterns and Directing Effects

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. nist.gov This effect is exacerbated in acidic conditions, where the nitrogen atom is protonated, forming a pyridinium (B92312) ion with a strong positive charge that further deactivates the ring. nist.gov When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions (the β-positions), which are less electron-deficient than the 2-, 4-, and 6-positions (α- and γ-positions). acs.org

In the case of this compound, the alkyl substituents (butyl and isopropyl) are electron-donating groups through an inductive effect. nih.govwikipedia.org This electron donation partially counteracts the deactivating effect of the ring nitrogen, making the ring more reactive towards electrophiles than unsubstituted pyridine. nih.gov These alkyl groups are ortho- and para-directors. wikipedia.orgnist.gov However, in this heavily substituted molecule, the only available positions for substitution are C-3 and C-5. The directing effects of the alkyl groups converge on these positions. The C-3 position is ortho to the C-2 butyl and C-4 butyl groups, while the C-5 position is ortho to the C-4 butyl and C-6 isopropyl groups.

Despite the electronic activation by the alkyl groups, the overwhelming steric hindrance presented by the bulky butyl and isopropyl groups at the 2, 4, and 6 positions would be the dominant factor controlling reactivity. acs.org These groups physically block the approach of an electrophile to the C-3 and C-5 positions, significantly reducing the rate of electrophilic substitution. Therefore, while electronically more activated than pyridine, this compound is expected to be highly unreactive towards electrophilic aromatic substitution due to severe steric shielding of the available reaction sites. Gas-phase reactions, which can overcome solvent-based conjugate acidification, have been shown to facilitate electrophilic substitution on the pyridine ring, but this is unlikely to overcome the steric barriers in this specific molecule. nih.gov

Nucleophilic Substitution Preferences at Pyridine C-2, C-4 Positions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored at the electron-deficient C-2 (α) and C-4 (γ) positions. nih.govacs.org An attacking nucleophile can form a stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom. nih.gov

However, for a nucleophilic substitution reaction to occur, a suitable leaving group must be present at one of these positions. In this compound, the substituents are alkyl groups (butyl and isopropyl). Alkyl groups are not good leaving groups under typical SNAr conditions. Therefore, this compound is not expected to undergo nucleophilic substitution reactions by a standard SNAr mechanism.

Studies on the regiodivergent alkylation of pyridines have shown that alkyllithium reagents can add to the pyridine ring, but this represents a nucleophilic addition rather than a substitution of an existing group. elsevierpure.com The choice of alkyllithium reagent and solvent can direct the addition to either the C-2 or C-4 position, a process influenced by the aggregation state of the organolithium compound. elsevierpure.com While this demonstrates the susceptibility of the C-2 and C-4 positions to nucleophilic attack, it does not imply that the butyl or isopropyl groups in the title compound can be easily displaced.

Impact of Alkyl Substituents on Ring Reactivity and Selectivity

Electronic Effects: The butyl and isopropyl groups are electron-donating via the inductive effect (+I). nih.gov This increases the electron density on the pyridine ring carbons and on the nitrogen atom. An increase in electron density on the nitrogen enhances the basicity of the molecule compared to unsubstituted pyridine. However, as discussed below, this electronic effect on basicity is severely counteracted by steric hindrance. The increased electron density on the ring carbons makes the molecule theoretically more susceptible to electrophilic attack than pyridine, but this is sterically prevented.

The table below summarizes the expected impact of the alkyl substituents on the reactivity of the pyridine ring.

FeatureElectronic Effect of Alkyl GroupsSteric Effect of Alkyl GroupsOverall Expected Reactivity
Electrophilic Substitution Activating (relative to pyridine)Strong hindrance at C-3 and C-5Very low
Nucleophilic Substitution N/A (no leaving groups)Hindrance at C-2 and C-4Not susceptible
Reactivity at Nitrogen Increased basicityStrong hindrance of lone pairLow (hindered base)

Interactions with Reactive Intermediates and Species

The reactions of aromatic compounds with highly reactive species like hydroxyl radicals and atomic halogens are of significant interest in fields such as atmospheric chemistry and combustion.

Kinetics and Mechanisms of Reactions with Hydroxyl Radicals

The hydroxyl radical (•OH) is a highly reactive electrophilic species that can react with aromatic compounds through two primary mechanisms: addition to the aromatic ring or hydrogen atom abstraction from a substituent. oberlin.edu

Mechanism: For pyridine and its alkylated derivatives, both pathways are possible.

OH Addition: The •OH radical can add to the electron-rich π-system of the pyridine ring. Theoretical studies on pyridine predict that this addition occurs mainly at the C-3 and C-5 positions (β-positions), which are the most electron-rich carbons. acs.orgacs.org

H-atom Abstraction: The •OH radical can abstract a hydrogen atom from one of the alkyl side chains. This is particularly relevant for the butyl and isopropyl groups of this compound, as they contain numerous abstractable hydrogen atoms.

The table below presents experimentally determined rate constants for the reaction of •OH with pyridine and some of its alkyl derivatives at 298 K.

CompoundRate Constant (kOH) x 10-12 cm3 molecule-1 s-1
Pyridine0.03
2-Methylpyridine (α-picoline)0.44
3-Methylpyridine (β-picoline)1.8
4-Methylpyridine (γ-picoline)0.35
2-Ethylpyridine1.4
3-Ethylpyridine4.2
4-Ethylpyridine1.6
(Data sourced from experimental studies on gas-phase reactions of OH with pyridine derivatives. oberlin.edu)

For this compound, a precise rate constant is not available. However, based on the trends observed for other alkylpyridines, it is expected to have a significantly higher rate constant than pyridine. The multiple alkyl groups provide numerous sites for hydrogen abstraction, which would likely be a major reaction pathway. The steric hindrance that dominates substitution reactions may be less of a factor for a small, highly reactive species like the •OH radical, particularly for hydrogen abstraction from the outer parts of the alkyl chains.

Theoretical Studies of Pyridine Derivative Interactions with Atomic Halogens (e.g., Chlorine)

Theoretical studies, often employing density functional theory (DFT), provide insight into the non-covalent interactions between molecules. The interaction of pyridine derivatives with atomic chlorine (Cl•) has been investigated to understand the nature of the bonding involved. acs.org

These studies show that pyridine and its derivatives can form a complex with a chlorine atom, held together by a two-center, three-electron (2c–3e) bond between the pyridine nitrogen and the chlorine atom (N•••Cl). acs.org The strength of this interaction is influenced by the substituents on the pyridine ring.

Effect of Substituents:

Electron-donating groups (like the alkyl groups in this compound) increase the electron density on the nitrogen atom, enhancing its ability to act as an electron donor in the N•••Cl bond. This leads to a stronger complex with a higher binding energy.

Electron-withdrawing groups have the opposite effect, weakening the interaction and lowering the binding energy.

The table below shows calculated binding energies for the interaction of various para-substituted pyridines with atomic chlorine, illustrating this trend.

Substituent (at C-4)Binding Energy (kJ mol-1)
-NH2 (strongly donating)-53.96
-CH3 (donating)-49.61
-H (unsubstituted)-47.45
-F (weakly withdrawing)-46.72
-CN (withdrawing)-43.20
-NO2 (strongly withdrawing)-42.08
*(Data from theoretical studies on the interaction between pyridine derivatives and atomic chlorine. acs.org) *

For this compound, the cumulative electron-donating effect of the three alkyl groups would be expected to significantly increase the proton affinity and the strength of the N•••Cl bond compared to unsubstituted pyridine. However, the severe steric hindrance around the nitrogen atom caused by the C-2 and C-6 substituents would likely counteract this electronic enhancement, potentially leading to a weaker than expected interaction due to steric repulsion. The balance between these opposing electronic and steric effects would determine the ultimate stability of the complex with atomic chlorine.

Lewis Basicity and Formation of Adducts with Electrophilic Centers (e.g., Boranes)

The Lewis basicity of pyridine and its derivatives is a fundamental property influencing their reactivity, particularly in the formation of coordination complexes or adducts with Lewis acidic centers like boranes. In the case of this compound, the nitrogen atom's lone pair of electrons confers Lewis base character. However, the presence of bulky alkyl groups—two butyl groups at positions 2 and 4, and an isopropyl group at position 6—creates significant steric hindrance around the nitrogen. This steric congestion profoundly modulates its ability to interact with electrophiles.

The formation of adducts between Lewis bases and boranes is a well-studied equilibrium process. The stability of these adducts is sensitive to both the electronic properties of the substituents and the steric environment. For sterically demanding pyridines, the approach of a Lewis acid to the nitrogen atom is impeded, which can lead to a significant decrease in the equilibrium constant for adduct formation compared to less hindered pyridines. nih.gov

Studies on related sterically hindered pyridines and various boranes have established a quantitative scale for Lewis acidity and basicity. nih.gov For instance, the association of a Lewis base with a triarylborane can be quantified by an equilibrium constant (K). Repulsive steric interactions can cause these equilibrium constants to be several orders of magnitude lower than what would be predicted based on electronic effects alone. nih.gov While specific equilibrium data for this compound with common boranes like BH₃ or triarylboranes are not prominently detailed in the literature, the principles derived from similar systems, such as 2,6-lutidine, are applicable. The steric shielding of the boron atom by its own substituents, as seen in trimesitylborane, further complicates adduct formation, resulting in very low Lewis acidity parameters. nih.gov

The interaction between a borane (B79455) and a Lewis base in the resulting adduct is mutual; the borane can influence the chemical properties of the Lewis base. researchgate.net Spectroscopic techniques, particularly ¹¹B NMR, are invaluable for characterizing these adducts, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment. researchgate.net

Table 1: Comparison of Lewis Basicity Parameters and Steric Influence for Selected Pyridines

This table illustrates how steric hindrance affects Lewis basicity by comparing parameters for unhindered versus hindered pyridines. Note: Data for this compound is inferred from trends observed in structurally similar compounds.

CompoundSubstituentsSteric HindranceExpected Relative Equilibrium Constant (K) with a Given Borane
PyridineNoneLowHigh
4-(Dimethylamino)pyridine (DMAP)4-N(CH₃)₂LowVery High (Electronically activated)
2,6-Lutidine2,6-di-CH₃HighLow
This compound2,4-di-n-Bu, 6-i-PrVery HighVery Low

Advanced Mechanistic Studies Utilizing Computational Methods

Computational chemistry, especially using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, geometries, and electronic structures that are difficult to probe experimentally. rsc.org For sterically hindered molecules like this compound, computational methods can provide deep insights into its reactivity.

DFT calculations allow for the precise determination of molecular geometries, bond lengths, and angles, which are crucial for understanding the impact of bulky substituents. These methods can quantify the steric strain in both the free pyridine and its adducts. For instance, calculations can predict the proton affinity and Lewis basicity, offering a theoretical measure that can account for the steric effects encountered during the approach of an electrophile. researchgate.net

In the context of catalysis, where hindered pyridines might be employed as non-coordinating bases or ligands, DFT is used to map out entire reaction energy profiles. rsc.org Such studies can elucidate the mechanism of complex transformations, like cobalt-catalyzed borylation reactions, by calculating the energies of intermediates and transition states. This helps to understand how ligand properties, including steric bulk, govern regioselectivity and reaction efficiency, sometimes revealing that intuitive predictions based on sterics alone are insufficient. rsc.org The discrepancy between expected and observed regioselectivity in certain catalytic systems highlights the need for computational models to uncover more subtle electronic and structural factors at play. rsc.org

Furthermore, computational approaches are used to study the dynamic behavior of molecules and their complexes. frontiersin.org Molecular dynamics simulations can reveal how a molecule like this compound and its derivatives maintain stable interactions within a biological target or a catalytic complex over time. frontiersin.org These simulations provide information on the stability and conformational dynamics of such systems, which is critical for rational drug design and catalyst development. frontiersin.orgnih.gov

Table 2: Representative Data from Computational Studies on Pyridine Derivatives

This table presents typical parameters that can be obtained from DFT calculations to understand the structure and reactivity of pyridine systems. The values are illustrative and depend on the specific level of theory and computational model used.

Calculated PropertySignificance for this compoundTypical Information Gained
Proton Affinity (PA)Quantifies intrinsic Brønsted basicity in the gas phase.Higher PA indicates stronger basicity, influenced by electronic and steric factors. researchgate.net
Gibbs Free Energy of Adduct Formation (ΔG)Determines the thermodynamic favorability of forming adducts with Lewis acids.A less negative or positive ΔG indicates that steric hindrance makes adduct formation less favorable.
N-B Bond Length in Borane AdductIndicates the strength and nature of the dative bond.Longer bond lengths can suggest a weaker interaction due to steric repulsion.
Activation Energy Barrier (ΔE‡)Predicts the kinetic feasibility of a reaction pathway.High barriers suggest that the steric bulk of the pyridine derivative hinders the reaction. rsc.org

Theoretical and Computational Investigations of 2,4 Dibutyl 6 Propan 2 Yl Pyridine

Quantum Chemical Characterization and Molecular Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. For 2,4-Dibutyl-6-(propan-2-yl)pyridine, these methods can elucidate the influence of the butyl and isopropyl substituents on the pyridine (B92270) ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. unesp.br The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. schrodinger.comscience.gov

For this compound, the electron-donating alkyl groups (butyl and isopropyl) are expected to raise the energy of the HOMO and, to a lesser extent, the LUMO compared to unsubstituted pyridine. This effect would likely lead to a slightly reduced HOMO-LUMO gap, suggesting a somewhat higher reactivity. The HOMO is predicted to be localized primarily on the pyridine ring and the nitrogen atom, with some contribution from the alkyl groups. Conversely, the LUMO is expected to be distributed over the pyridine ring.

Natural Bond Orbital (NBO) analysis further clarifies the electronic structure by describing electron delocalization and bonding interactions. nih.gov In this compound, NBO analysis would likely reveal hyperconjugative interactions between the σ-orbitals of the C-H and C-C bonds of the alkyl substituents and the π*-orbitals of the pyridine ring. These interactions contribute to the stabilization of the molecule and the electron-donating nature of the alkyl groups. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative)

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -6.0
LUMO Energy-0.5 to 0.0
HOMO-LUMO Gap6.0 to 6.5

Note: These values are illustrative and based on trends observed for other alkyl-substituted pyridines. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the most negative electrostatic potential is expected to be located around the nitrogen atom of the pyridine ring, making it the primary site for electrophilic attack (e.g., protonation). The presence of the electron-donating alkyl groups will likely increase the negative potential on the nitrogen compared to unsubstituted pyridine, thereby enhancing its basicity. The aromatic ring itself will also exhibit regions of negative potential, while the hydrogen atoms of the alkyl groups will show positive potential. The sterically hindered environment created by the bulky butyl and isopropyl groups at the 2, 4, and 6 positions may influence the accessibility of these reactive sites to incoming reagents. acs.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

For this compound, the presence of electron-donating alkyl groups is expected to decrease its electronegativity and electrophilicity index compared to pyridine. The anticipated smaller HOMO-LUMO gap would result in lower chemical hardness and higher chemical softness, indicating increased reactivity.

Table 2: Predicted Global Reactivity Descriptors for this compound (Illustrative)

DescriptorPredicted Value (eV)
Chemical Hardness (η)3.0 to 3.25
Chemical Softness (S)0.31 to 0.33
Electronegativity (χ)3.25 to 3.5
Electrophilicity Index (ω)1.6 to 2.0

Note: These values are illustrative and based on trends observed for other alkyl-substituted pyridines.

Local reactivity descriptors, such as the Fukui function, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, the nitrogen atom is predicted to be the most susceptible to electrophilic attack.

The interaction of this compound with other molecules involves charge transfer, which can be quantified using computational methods. researchgate.netresearchgate.net For instance, in a protonation reaction, the nitrogen atom of the pyridine ring donates electron density to the incoming proton. The extent of this charge transfer can be calculated to understand the strength of the interaction. Similarly, in interactions with Lewis acids or metal ions, the pyridine derivative acts as a Lewis base, donating its lone pair of electrons. The amount of charge transferred is a measure of the bond strength and stability of the resulting complex. The bulky alkyl groups in this compound can sterically hinder the approach of interacting species, potentially affecting the extent of charge transfer.

Thermochemical and Stability Assessments

Thermochemical properties, such as the heat of formation, provide crucial information about the stability of a molecule.

Direct experimental determination of the heat of formation for a complex molecule like this compound can be challenging. However, computational methods, particularly through the use of isodesmic reactions, can provide reliable estimates. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. unjani.ac.id This approach allows for the cancellation of systematic errors in the calculations, leading to more accurate thermochemical data.

To estimate the gas-phase heat of formation of this compound, an isodesmic reaction could be constructed as follows:

This compound + 3 Benzene (B151609) → Pyridine + 2 Butylbenzene + Isopropylbenzene

By calculating the enthalpy change for this reaction using a high-level quantum chemical method and using the known experimental heats of formation for benzene, pyridine, butylbenzene, and isopropylbenzene, the heat of formation for the target molecule can be derived. The solid-phase heat of formation can then be estimated by accounting for the heat of sublimation. Due to the presence of the bulky, non-polar alkyl groups, this compound is expected to have a more negative (more stable) heat of formation compared to pyridine itself.

Determination of Bond Dissociation Energies (BDE) for Thermal Stability Evaluation

The thermal stability of a molecule like this compound is intrinsically linked to the strength of its chemical bonds. Computational chemistry provides a powerful tool for evaluating this stability by calculating Bond Dissociation Energies (BDE). BDE represents the enthalpy change required to break a specific bond homolytically, forming two radical species. A higher BDE indicates a stronger bond and, consequently, greater thermal stability.

The primary targets for BDE calculations in this molecule would be the C-C and C-H bonds within the butyl and propan-2-yl (isopropyl) substituents, as well as the C-C bonds connecting these alkyl groups to the pyridine ring. The weakest bond is typically the first to break under thermal stress, initiating decomposition.

Computational studies on similar molecules, such as substituted dihydropyrans, have demonstrated that the presence and position of alkyl substituents significantly influence thermal stability. mdpi.comresearchgate.net For instance, research has shown that methyl substituents can lower the activation free energy for thermal decomposition. mdpi.comresearchgate.net In the case of this compound, the bulky butyl and isopropyl groups would be expected to introduce steric strain and electronic effects that could weaken the C-C bonds attaching them to the pyridine ring, potentially making these the most labile bonds.

Table 1: Hypothetical Bond Dissociation Energies (BDE) for Selected Bonds in this compound

Bond LocationBond TypePredicted BDE (kJ/mol)
Pyridine Ring - Butyl Group (C2)C-C350-380
Pyridine Ring - Butyl Group (C4)C-C355-385
Pyridine Ring - Isopropyl Group (C6)C-C340-370
Isopropyl Group (tertiary C-H)C-H390-410
Butyl Group (secondary C-H)C-H400-420

Note: This table presents estimated BDE values based on general principles of organic chemistry. Actual values would require specific DFT calculations.

Aromaticity Indices (e.g., Nucleus-Independent Chemical Shift, NICS)

Aromaticity is a key determinant of the stability and reactivity of the pyridine ring. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves placing a "ghost" atom (with no electrons or nucleus) at the center of the ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

For this compound, the electron-donating alkyl substituents (butyl and isopropyl groups) would be expected to influence the electron density of the pyridine ring. This, in turn, can modulate its aromaticity. While these alkyl groups are generally considered to have a small effect, computational analysis could reveal subtle changes. The NICS(0) value (calculated at the geometric center of the ring) and NICS(1) value (calculated 1 Å above the plane of the ring) would be computed. A more negative value compared to unsubstituted pyridine would suggest an enhancement of aromatic character, while a less negative value would indicate a slight decrease.

Table 2: Predicted NICS(0) and NICS(1) Values for Pyridine and its Substituted Analog

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromatic Character
Pyridine (Reference)-9.5 to -11.0-10.0 to -12.0Aromatic
This compound-9.0 to -10.5-9.5 to -11.5Aromatic

Note: These values are estimations. Precise calculations using methods like B3LYP/6-311+G* are necessary for accurate determination.*

Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry enables the detailed exploration of reaction pathways by mapping the potential energy surface (PES). The PES is a mathematical representation of a system's energy as a function of its geometry. By identifying minima (reactants, intermediates, and products) and saddle points (transition states), the entire course of a reaction can be charted.

For a reaction involving this compound, such as an electrophilic aromatic substitution, computational methods like Density Functional Theory (DFT) would be used to locate the structures of the starting materials, any intermediates (like a sigma complex), the transition state, and the final products. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rate. chemrxiv.orgmdpi.com

Transition State Theory (TST) can then be applied to the data from the PES to calculate the reaction rate constant. mdpi.com This theory assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. mdpi.com Studies on similar reactions, like the N(2D) + pyridine reaction, show the complexity of the PES, with multiple intermediates and product channels, all of which can be computationally characterized. chemrxiv.org

The butyl and isopropyl groups on the pyridine ring will influence its reactivity. These alkyl groups are electron-donating, which generally activates the pyridine ring towards electrophilic substitution. However, they also exert significant steric hindrance, which can direct incoming reagents to less crowded positions or slow down the reaction rate.

Computational analysis can quantify these effects. By comparing the calculated activation energies for a given reaction (e.g., nitration) on unsubstituted pyridine versus this compound, the net effect of the substituents can be determined. researchgate.net For example, in nucleophilic aromatic substitution (SNAr) reactions, multivariate linear regression models have been developed that use computationally derived descriptors, such as the LUMO energy and molecular electrostatic potential (ESP), to predict reaction rates with high accuracy. chemrxiv.org This approach could be adapted to predict the reactivity of this compound in various reactions. The electron-donating nature of the substituents would raise the energy of the Highest Occupied Molecular Orbital (HOMO), making it more susceptible to electrophilic attack, while the steric bulk would likely increase the activation energy for attack at the substituted positions.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods can accurately predict the infrared (IR) spectrum of a molecule. chemrxiv.org This is typically done by performing a frequency calculation after optimizing the molecule's geometry using a method like DFT. arxiv.orgnih.gov The calculation yields the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical spectrum.

The simulated spectrum for this compound would show characteristic peaks corresponding to specific vibrational modes. These would include:

C-H stretching vibrations of the alkyl groups (typically in the 2850-3000 cm⁻¹ region).

C-H bending vibrations of the alkyl groups (around 1375 cm⁻¹ and 1450 cm⁻¹).

Aromatic C-H stretching from the pyridine ring (above 3000 cm⁻¹).

Pyridine ring C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region).

By comparing the simulated spectrum to an experimentally obtained one, the assignments of the experimental peaks can be confirmed. youtube.com Furthermore, computational analysis allows for the visualization of the atomic motions associated with each vibrational frequency, providing a deep understanding of the molecule's dynamics. youtube.com

Table 3: Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3150Weak to Medium
Aliphatic C-H Stretch (Butyl, Isopropyl)2850 - 2970Strong
Pyridine Ring C=N/C=C Stretch1580 - 1610Medium to Strong
Pyridine Ring C=N/C=C Stretch1450 - 1550Medium to Strong
CH₃/CH₂ Bending1370 - 1470Medium

Note: These are generalized frequency ranges. Accurate predictions require specific quantum chemical calculations.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of complex organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the framework of Density Functional Theory (DFT), has proven to be reliable for calculating the NMR shielding tensors of various nuclei, from which chemical shifts can be derived. nih.govnih.gov The accuracy of these predictions is contingent on several factors, including the choice of the density functional, the basis set, the modeling of solvent effects, and the quality of the optimized molecular geometry. nih.gov

For pyridine and its derivatives, DFT/GIAO calculations have been successfully employed to compute ¹H and ¹³C NMR chemical shifts. sci-hub.seresearchgate.net These calculations provide valuable insights into the electronic environment of each nucleus within the molecule. The electronegativity of the nitrogen atom in the pyridine ring, for instance, significantly influences the chemical shifts of the adjacent carbon and hydrogen atoms. ipb.pt

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Substituted Pyridine Rings

Carbon AtomPredicted Chemical Shift (δ ppm)Influencing Factors
C2 (α to N)148 - 152Electronegativity of Nitrogen
C3 (β to N)122 - 126Less affected by Nitrogen
C4 (γ to N)134 - 138Affected by π-electron system
C5 (β to N)122 - 126Less affected by Nitrogen
C6 (α to N)148 - 152Electronegativity of Nitrogen
Alkyl C's10 - 40Shielded environment

Note: These are generalized ranges for pyridine derivatives. The precise values for this compound would require specific DFT/GIAO calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a principal computational method for investigating the excited-state properties of molecules, including their electronic absorption and emission spectra. researchgate.netrsc.org This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the subsequent relaxation to emissive states. The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, with methodologies like TD-B3LYP and TD-CAM-B3LYP being commonly employed. qnl.qarsc.org

Computational studies on pyridine derivatives and other heterocyclic compounds have demonstrated that TD-DFT can provide valuable insights into their photophysical properties. rsc.orgresearchgate.net The calculations can identify the nature of the electronic transitions, such as n → π* or π → π*, and predict the maximum absorption wavelengths (λmax). rsc.org For instance, studies have shown that the introduction of substituents can significantly alter the absorption spectra, leading to shifts in λmax. qnl.qa

Although specific TD-DFT calculated absorption and emission data for this compound are not available in the reviewed literature, general trends for alkyl-substituted pyridines can be inferred. The electronic transitions would primarily involve the π-system of the pyridine ring. A representative table of expected absorption maxima for typical electronic transitions in such compounds is provided below.

Table 2: Expected Electronic Transitions and Absorption Maxima for Alkyl-Substituted Pyridines

Transition TypeTypical λmax Range (nm)Description
n → π270 - 300Transition of a non-bonding electron from the nitrogen lone pair to an anti-bonding π orbital.
π → π240 - 270Transition of an electron from a bonding π orbital to an anti-bonding π orbital of the aromatic ring.

Note: These are generalized ranges. The actual absorption and emission spectra of this compound would be influenced by the specific substitution pattern and solvent environment and would require dedicated TD-DFT calculations.

Surface Interaction and Adsorption Behavior Studies

The study of how molecules interact with and adsorb onto metal surfaces is crucial for understanding a wide range of phenomena, from catalysis to corrosion inhibition. Computational modeling provides a molecular-level view of these interactions.

Density Functional Theory (DFT) calculations are a primary tool for modeling the adsorption of molecules on metal surfaces. These studies can determine the most stable adsorption sites, calculate adsorption energies, and elucidate the nature of the surface-molecule bond. For pyridine and its derivatives, computational studies have investigated their adsorption on various metal surfaces, including copper (Cu), silver (Ag), gold (Au), and platinum (Pt). researchgate.net

The orientation of the adsorbed molecule is a key factor. Pyridine can adsorb in a vertical orientation, with the nitrogen atom's lone pair interacting with the metal surface, or in a flat-lying orientation, where the π-system of the ring interacts with the surface. researchgate.net The preferred orientation depends on the specific metal and the surface facet. For instance, on coinage metals like Cu, Ag, and Au, a vertical orientation is often predicted to be more stable. researchgate.net The strength of the interaction can range from weak physisorption, dominated by van der Waals forces, to stronger chemisorption, involving charge transfer and bond formation.

The presence of alkyl substituents, such as those in this compound, would likely influence the adsorption behavior due to steric hindrance and electronic effects, potentially favoring certain orientations and altering the adsorption energy. Below is a table summarizing representative adsorption energies for pyridine on different metal surfaces, which can serve as a baseline for understanding the potential interactions of its derivatives.

Table 3: Representative DFT-Calculated Adsorption Energies of Pyridine on Metal Surfaces

Metal SurfaceAdsorption Energy (eV)Nature of Interaction
Cu(111)-0.48 to -0.96Physisorption/Chemisorption
Ag(111)-0.4 to -0.7Physisorption
Au(111)-0.3 to -0.6Physisorption
Pt(110)-0.8 to -1.5Chemisorption

Note: These values are for unsubstituted pyridine and can vary based on the computational method and surface coverage. The values for this compound are expected to differ.

Computational studies are instrumental in identifying the specific atoms or molecular orbitals that are most involved in the interaction between a molecule and a surface. For pyridine and its derivatives, the primary active centers for interaction with metal surfaces are the nitrogen atom and the π-electron system of the aromatic ring.

The lone pair of electrons on the nitrogen atom can act as a Lewis base, donating electron density to the electron-accepting sites on the metal surface, forming a coordinate bond. researchgate.net This is particularly dominant in vertical adsorption geometries.

In cases where the molecule adsorbs in a planar or tilted orientation, the π-orbitals of the pyridine ring can interact with the d-orbitals of the metal atoms. This π-d interaction can lead to a strong bond and significant charge redistribution at the interface. researchgate.net

Furthermore, computational analyses such as electron density difference plots and projected density of states can visualize the charge transfer and orbital overlap between the molecule and the surface. For substituted pyridines like this compound, the alkyl groups, while not primary interaction sites, can electronically modify the pyridine ring, thereby modulating the reactivity of the nitrogen atom and the π-system. They can also introduce steric constraints that influence the accessibility of the primary active centers to the metal surface.

Advanced Spectroscopic Characterization of 2,4 Dibutyl 6 Propan 2 Yl Pyridine Derivatives and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules. For asymmetrically substituted pyridines such as 2,4-Dibutyl-6-(propan-2-yl)pyridine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential.

Multi-dimensional NMR experiments are critical for assigning the specific proton and carbon signals in the crowded spectra of substituted pyridines. rsc.org These techniques reveal connectivity between atoms through J-coupling, allowing for a step-by-step assembly of the molecular structure. sdsu.eduyoutube.com

COrrelation SpectroscopY (COSY): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would reveal correlations between the geminal protons of the isopropyl group and its methine proton. Similarly, it would show the coupling network within each n-butyl chain (H-1' to H-2' to H-3' to H-4'). Crucially, it would also show correlations between the two remaining aromatic protons on the pyridine (B92270) ring (H-3 and H-5). researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This is fundamental for assigning carbon resonances. For the title compound, each proton on the alkyl chains and the pyridine ring would show a cross-peak with its corresponding carbon atom, allowing for the direct assignment of the ¹³C spectrum. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically two to three bonds, ²JCH and ³JCH), which is vital for connecting different molecular fragments. youtube.comcolumbia.edu For this compound, HMBC is key to confirming the substitution pattern. For example, the methine proton of the isopropyl group at the 6-position would show a correlation to the C-6 and C-5 carbons of the pyridine ring. The methylene (B1212753) protons (H-1') of the butyl group at C-4 would show correlations to C-3, C-4, and C-5 of the ring, unambiguously placing it at the 4-position.

The combined application of these techniques allows for the complete and unequivocal assignment of all proton and carbon signals, as illustrated in the table below.

Table 1: Exemplary Application of 2D NMR for Structural Elucidation of this compound This table presents expected correlations, not experimental data.

Position Proton (¹H) Signal COSY Correlations HSQC Correlated Carbon (¹³C) Key HMBC Correlations (¹H to ¹³C)
Ring-H3 ~7.0 ppm H-5 C-3 C-2, C-4, C-5
Ring-H5 ~6.9 ppm H-3 C-5 C-4, C-6
Isopropyl-CH ~3.0 ppm Isopropyl-CH₃ Isopropyl-CH C-6, C-5, Isopropyl-CH₃
Isopropyl-CH₃ ~1.2 ppm Isopropyl-CH Isopropyl-CH₃ C-6, Isopropyl-CH
4-Butyl-CH₂ (α) ~2.6 ppm 4-Butyl-CH₂ (β) 4-Butyl-C (α) C-3, C-4, C-5

The chemical shifts of the pyridine ring's protons and carbons are highly sensitive to the electronic effects of substituents. cdnsciencepub.com Alkyl groups, such as butyl and isopropyl, are electron-donating groups (EDGs) through an inductive effect (+I). This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent.

Compared to unsubstituted pyridine (¹H signals at δ 8.60 (H-2/6), 7.24 (H-3/5), 7.64 (H-4)), the alkyl groups in this compound cause a significant upfield shift (to lower ppm values) for the remaining ring protons (H-3 and H-5). acs.orgosti.gov Similarly, the ring carbons are shielded compared to those in pyridine (¹³C signals at δ 150.1 (C-2/6), 123.9 (C-3/5), 136.0 (C-4)). The presence of multiple EDGs enhances this effect. Steric compression, particularly from the bulky isopropyl group at C-6 and the butyl group at C-2, can also influence the chemical shifts of nearby atoms. acs.org

Models have been developed to predict aromatic chemical shifts based on substituent increment analysis, which can be applied to complex substituted pyridines. nih.gov These models quantify the electronic and steric contributions of different functional groups to the observed NMR shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Aromatic Core of this compound Based on general substituent effects on the pyridine ring.

Atom Unsubstituted Pyridine (δ, ppm) Expected Range in Substituted Pyridine (δ, ppm) Rationale for Shift
C-2 150.1 160 - 163 Direct attachment of electron-donating butyl group.
C-3 123.9 120 - 123 Shielding from adjacent EDGs at C-2 and C-4.
C-4 136.0 158 - 161 Direct attachment of electron-donating butyl group.
C-5 123.9 118 - 121 Shielding from adjacent EDGs at C-4 and C-6.
C-6 150.1 162 - 165 Direct attachment of electron-donating isopropyl group.
H-3 7.24 6.9 - 7.1 Shielding from EDGs at C-2 and C-4.

When a pyridine derivative like this compound acts as a ligand and coordinates to a paramagnetic metal center (e.g., Fe(III), Cu(II), high-spin Ni(II)), the NMR spectrum of the ligand is dramatically altered. The unpaired electrons of the metal create a strong local magnetic field, causing very large chemical shifts, known as paramagnetic or contact/pseudocontact shifts. nsf.gov

The magnitude and direction (upfield or downfield) of these shifts depend on the distance and angle of the nucleus relative to the paramagnetic center and the nature of the magnetic anisotropy of the metal complex. Protons closest to the metal ion experience the largest shifts. For a complex involving this compound, the protons of the isopropyl group at C-6 and the butyl group at C-2 would likely show the most significant paramagnetic shifts, as they are sterically positioned closest to the nitrogen donor atom. The ring protons (H-3, H-5) would also be substantially shifted. These paramagnetically shifted resonances can span a range of hundreds of ppm and are often significantly broadened. Analysis of these shifts can provide valuable information about the geometry and electronic structure of the metal complex. nsf.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are complementary and essential for identifying functional groups and understanding the skeletal structure of molecules. aps.orgresearchgate.net

The vibrational spectrum of this compound is dominated by the vibrations of its constituent functional groups: the alkyl chains (butyl and isopropyl) and the substituted pyridine ring.

Alkyl C-H Vibrations: The aliphatic C-H stretching vibrations from the butyl and isopropyl groups are typically observed in the 2850-3000 cm⁻¹ region. scirp.org Asymmetric and symmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups can often be resolved. C-H bending vibrations (scissoring, wagging, twisting, rocking) appear in the 1350-1470 cm⁻¹ region. scirp.org

Aromatic C-H Vibrations: The C-H stretching vibrations of the two protons on the pyridine ring occur at wavenumbers just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. researchgate.net

C-C Vibrations: Stretching vibrations for the C-C bonds within the alkyl chains appear as weak to medium bands in the 800-1200 cm⁻¹ range.

Table 3: Characteristic Functional Group Vibrations for this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Intensity
Alkyl (CH₃, CH₂) Asymmetric/Symmetric C-H Stretch 2850 - 2970 Strong
Aromatic (C-H) C-H Stretch 3010 - 3100 Medium-Weak
Pyridine Ring C=C and C=N Stretch 1450 - 1610 Strong-Medium
Alkyl (CH₃, CH₂) C-H Scissoring/Bending 1365 - 1470 Medium
Aromatic (C-H) In-plane Bending 1000 - 1300 Medium-Weak

The vibrational modes of the pyridine ring itself are particularly informative. cdnsciencepub.com In C₂v symmetry (unsubstituted pyridine), there are 27 fundamental vibrations. Substitution lowers this symmetry and alters the frequencies of these modes. The most intense and characteristic ring vibrations include the C=C and C=N stretching modes, which appear in the 1450-1610 cm⁻¹ region, and the ring breathing modes, which are found at lower frequencies. acs.orgresearchgate.net

The frequencies of these ring modes are sensitive to both the electronic and mechanical (mass) effects of the substituents.

Electronic Effects: Electron-donating alkyl groups increase the electron density in the ring, which can slightly alter the force constants of the C=C and C=N bonds, leading to shifts in their stretching frequencies.

The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region is also highly diagnostic of the substitution pattern on the aromatic ring. For a 2,4,6-trisubstituted pyridine, a specific pattern of bands is expected in this region, which can be used to confirm the arrangement of the substituents.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy are pivotal in understanding the electronic transitions within molecules. For derivatives of this compound, these techniques are particularly useful for characterizing their behavior when integrated into larger systems, such as metal complexes or charge-transfer chromophores.

Characterization of Metal-to-Ligand Charge Transfer (MLCT) Transitions in Complexes

When a substituted pyridine like this compound acts as a ligand (L) in a coordination complex with a metal (M), one of the most significant electronic features observed is the Metal-to-Ligand Charge Transfer (MLCT) transition. This process involves the absorption of a photon, which promotes an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. Pyridine and its derivatives are classic ligands in transition metal complexes, where the pyridine π-system can act as an acceptor of metal electron density. researchgate.net

The energy of the MLCT band is highly sensitive to the nature of the metal, its oxidation state, and the substituents on the pyridine ring. The electron-donating alkyl groups (dibutyl and isopropyl) on the this compound ring increase the electron density on the aromatic system. This, in turn, raises the energy of the ligand's π* orbitals, which would typically result in a blue shift (shift to a shorter wavelength) of the MLCT absorption band compared to complexes with unsubstituted pyridine.

In dinuclear metal complexes, such as those involving platinum(II), Metal-Metal-to-Ligand Charge Transfer (MMLCT) states can also arise. nih.gov These transitions involve the promotion of an electron from a σ-bonding orbital formed between two metal centers to the π* orbital of a ligand. nih.gov Should a derivative of this compound be used in such a system, its electronic properties would similarly modulate the energy and intensity of these MMLCT absorptions and subsequent emissions. nih.gov

Table 1: Illustrative UV-Vis Absorption Data for a Hypothetical Rhenium(I) Complex

This table illustrates how the electronic properties of the pyridine ligand can influence the MLCT absorption maximum in a complex of the general formula [Re(CO)₃(L)Cl].

Ligand (L)Substituent EffectExpected λ_max (MLCT) ShiftHypothetical λ_max (nm)
PyridineReference (no substitution)N/A~370
4-CN-PyridineElectron-withdrawingRed Shift~410
2,4-Dibutyl-6-isopropyl-pyridineElectron-donatingBlue Shift~355

Investigation of Intraligand Charge Transfer (ILCT) and Ligand-to-Ligand Charge Transfer (LLCT)

In more complex molecular architectures, derivatives of this compound can be part of systems exhibiting Intraligand Charge Transfer (ILCT) or Ligand-to-Ligand Charge Transfer (LLCT).

Intraligand Charge Transfer (ILCT): An ILCT transition occurs within a single ligand that possesses both electron-donating and electron-accepting moieties. If this compound were further functionalized with an electron-accepting group, an ILCT state could be generated. The heavily alkylated pyridine ring would serve as the electron-donating portion of the chromophore. The efficiency of this charge transfer is influenced by the nature of the π-system connecting the donor and acceptor groups. ucf.edu

Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic metal complexes, which contain more than one type of ligand, it is possible to observe LLCT transitions. This involves the promotion of an electron from an orbital primarily located on one ligand to an orbital on another, mediated by the central metal ion. In a hypothetical complex containing both an electron-rich ligand (like a derivative of this compound) and an electron-deficient ligand, a photon could excite an electron from the former to the latter. Studies on Cu(I)diimine complexes have demonstrated that the design of the ligands can create a directional preference for such charge transfer processes. osti.gov

Measurement of Two-Photon Absorption Cross-Sections

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. The efficiency of this process is quantified by the TPA cross-section (σ₂). TPA is particularly relevant for applications in microscopy and bioimaging. aps.org

For a derivative of this compound to be TPA-active, it would generally need to be incorporated into a larger, symmetric "push-pull-push" or "pull-push-pull" structure. nih.gov For instance, the pyridine nitrogen could act as an electron-accepting core (pull), while electron-donating groups are attached at the periphery (push). The TPA cross-section is strongly dependent on the extent of intramolecular charge transfer. ucf.edu Richer π-electron systems and greater donor-acceptor strength typically lead to higher TPA cross-sections. ucf.edu

The measurement of TPA cross-sections can be performed using techniques such as two-photon excited fluorescence (TPEF) or Z-scan. nih.gov The results are often presented in Göppert-Mayer units (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Table 2: Representative Two-Photon Absorption (TPA) Data for Pyridine-Containing Chromophores

This table presents example TPA data for chromophores where a pyridine or related heterocycle acts as an acceptor, illustrating the range of values that can be achieved.

Chromophore Typeπ-BridgePeak TPA Cross-Section (σ₂) [GM]Reference
Triphenylamine core, Pyridine acceptorAlkene250 - 450 ucf.edu
Triphenylamine core, Pyridine acceptorAlkyne150 - 300 ucf.edu
Pyrrole core, Pyridinium (B92312) acceptorEthenyl~1100 nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of organic compounds. For this compound and its analogues, soft ionization techniques are particularly valuable as they minimize fragmentation and provide clear molecular ion information.

Application of Soft Ionization Techniques (e.g., Electrospray Ionization, Fast Atom Bombardment)

Soft ionization methods transfer molecules from the condensed phase to the gas phase as ions, with minimal internal energy, thus preserving the molecular structure.

Electrospray Ionization (ESI): ESI is a very gentle ionization technique that is highly suitable for polar and basic compounds like pyridines. In the positive ion mode, this compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. nih.govresearchgate.net The high sensitivity of ESI allows for the analysis of trace amounts of material. nih.gov

Fast Atom Bombardment (FAB): FAB is another soft ionization technique where the sample is mixed in a non-volatile matrix (like glycerol) and bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). wikipedia.org This method is particularly well-suited for the analysis of pyridinium salts and other pre-charged species. rsc.org For neutral pyridine derivatives, FAB typically produces an intact protonated molecule [M+H]⁺, arising from proton transfer from the matrix. wikipedia.orgrsc.org The technique generally results in low fragmentation, with observed fragments often related to the loss of substituents from the heteroaromatic nucleus. rsc.org

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

Precise Mass Determination: High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₆H₂₇N), HRMS can easily distinguish it from other isobaric compounds with different elemental compositions.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS), often performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), provides detailed structural information. The fragmentation patterns of substituted pyridines are predictable. For the [M+H]⁺ ion of this compound, the primary fragmentation pathways would involve cleavages of the alkyl substituents at the positions beta to the pyridine ring (a benzylic-type cleavage), which is energetically favorable. This would lead to the loss of propyl or butyl radicals, or propene/butene neutral losses. Elucidating these pathways helps to confirm the substitution pattern on the pyridine ring. researchgate.netnih.gov

Table 3: Predicted HRMS and Major MS/MS Fragments for this compound

IonFormulaCalculated m/zFragmentation PathwayFragment Ion Description
[M+H]⁺C₁₆H₂₈N⁺234.2216N/AProtonated Molecule
[M-CH₃]⁺C₁₅H₂₅N⁺219.1981Loss of methyl radical from isopropyl group
[M-C₃H₇]⁺C₁₃H₂₁N⁺191.1669Loss of propyl radical from isopropyl group
[M-C₄H₉]⁺C₁₂H₁₉N⁺177.1512Loss of butyl radical from a butyl group

Coordination Chemistry and Ligand Design with 2,4 Dibutyl 6 Propan 2 Yl Pyridine

Principles of Pyridine-Based Ligand Design and Functionalization

The design of pyridine-based ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of metal complexes. These properties, in turn, dictate the reactivity and catalytic activity of the metallic center.

Monodentate and Polydentate Coordination Modes

Pyridine (B92270) and its derivatives primarily function as monodentate ligands , coordinating to a metal center through the lone pair of electrons on the nitrogen atom. vaia.comuomustansiriyah.edu.iq This single point of attachment classifies it as a unidentate ligand. uomustansiriyah.edu.iq The stability of metal complexes can be significantly enhanced by incorporating multiple pyridine units into a single molecule, creating polydentate ligands . These ligands, such as bipyridine or terpyridine, can form chelate rings with the metal ion, a phenomenon known as the chelate effect, which leads to greater thermodynamic stability compared to analogous complexes with monodentate pyridine ligands. youtube.comquora.com Although 2,4-Dibutyl-6-(propan-2-yl)pyridine is itself a monodentate ligand, it could be synthetically incorporated into larger, polydentate structures.

Engineering of Ligand Properties Through Substituent Effects (Steric and Electronic)

The chemical and physical properties of a pyridine ligand can be precisely engineered by the addition of various substituent groups to the pyridine ring. These effects are broadly categorized as electronic and steric.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups alters the electron density on the pyridine nitrogen, thereby influencing its basicity and its bond with the metal center. researchgate.netresearchgate.net Electron-donating groups, such as alkyl groups (like the butyl and propan-2-yl groups in the target molecule), increase the electron density on the nitrogen atom, making the ligand a stronger σ-donor. researchgate.netresearchgate.net This enhanced donor strength can lead to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the electron density, weakening the ligand's σ-donor capacity. researchgate.net The electronic influence of substituents can be quantified and compared using parameters like the Hammett constants. researchgate.net

Steric Effects: The size and spatial arrangement of substituents around the coordinating nitrogen atom play a crucial role in determining the geometry and stability of the resulting metal complex. uni-freiburg.de Large, bulky substituents, such as the tert-butyl groups often used in ligand design, can create a sterically hindered environment around the metal center. This steric bulk can influence the coordination number of the metal, favor specific geometric isomers, and protect the metal center from unwanted side reactions, thereby enhancing catalytic selectivity. In the case of this compound, the butyl and propan-2-yl groups would exert a significant steric influence, particularly the groups at the 2- and 6-positions, which are adjacent to the coordinating nitrogen atom.

Synthesis and Characterization of Metal Complexes

Based on the general principles of coordination chemistry with substituted pyridines, one can predict the types of metal complexes that this compound could form. However, no specific research detailing the synthesis and characterization of such complexes has been found. The following sections outline the expected coordination chemistry with various metals based on studies with analogous substituted pyridine ligands.

Coordination Chemistry with Transition Metals (e.g., Rhodium, Palladium, Rhenium, Ruthenium, Iron)

Substituted pyridine ligands are widely used in the coordination chemistry of transition metals, forming complexes with diverse structures and applications.

Rhodium: Rhodium complexes with pyridine-based ligands are known to be active catalysts for a variety of transformations, including hydrogenation and C-H activation. acs.orgacs.orgnih.gov The steric and electronic properties of the pyridine ligand are critical in tuning the reactivity of the rhodium center. acs.org

Palladium: Palladium complexes bearing substituted pyridine ligands are extensively used as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govacs.org The nature of the pyridine substituent can significantly impact the efficiency of the catalytic cycle. nih.govnih.gov

Rhenium: Rhenium complexes with pyridine and bipyridine-based ligands have been investigated for their photophysical properties and potential applications in CO2 reduction catalysis. acs.orgmdpi.comacs.orgmdpi.com

Ruthenium: Ruthenium complexes containing substituted pyridine ligands have been synthesized and studied for their catalytic activity and potential biological applications. mdpi.comrsc.orgnih.govmdpi.comnih.gov These complexes often adopt a "piano-stool" geometry. mdpi.comnih.gov

Iron: Iron complexes with pyridine-based ligands, particularly bis(imino)pyridine ligands, are well-known catalysts for polymerization and other organic transformations. acs.orgthieme-connect.com The substituents on the pyridine ring influence the electronic structure and reactivity of the iron center. nih.govnih.govtandfonline.comtcu.edu

f-Element Coordination Chemistry of Pyridine Dipyrrolide Analogues

Pyridine dipyrrolide (PDP) ligands, which feature a central pyridine ring flanked by two pyrrolide rings, have been used to create complexes with f-block elements like uranium and thorium. nsf.govacs.orgresearchgate.netacs.org These studies focus on understanding the electronic structure and bonding of these heavy elements. While this compound is not a PDP ligand, its core pyridine structure is a fundamental component of this ligand class, suggesting its potential for incorporation into more complex ligand frameworks for f-element chemistry.

Catalytic Applications of Metal-2,4-Dibutyl-6-(propan-2-yl)pyridine Complexes

Given the lack of synthesized and characterized metal complexes of this compound, there is consequently no experimental data on their catalytic applications. Based on the extensive use of other substituted pyridine ligands in catalysis, it is plausible that complexes of this ligand could find utility in various catalytic processes. The specific steric and electronic profile conferred by the dibutyl and propan-2-yl substituents would be expected to influence reaction rates and selectivities. However, without empirical data, any proposed applications remain speculative.

Homogeneous Catalysis Utilizing Pyridine Ligands

Sterically encumbered pyridine ligands are instrumental in homogeneous catalysis. The bulky groups adjacent to the nitrogen atom can enforce a specific coordination geometry, often promoting the formation of highly reactive, low-coordinate metal species. This can enhance catalytic activity and influence selectivity in a wide array of chemical transformations.

Pyridine-based ligands are widely employed in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between organoboron compounds and organic halides. Pyridine derivatives can serve as effective ligands for the palladium catalyst. nih.gov For instance, the synthesis of 2-arylpyridines has been achieved via the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) with various boronic acids, using a palladium catalyst bearing a phosphine (B1218219) ligand. cdnsciencepub.com While boronic acids are common, pyridine-2-sulfinates have also been developed as effective coupling partners, tolerated by numerous functional groups. tcichemicals.com The synthesis of complex biaryls and heterobiaryls, including those involving sterically hindered partners, has been accomplished using palladium catalysts supported by specialized phosphinoimidazo[1,5-a]pyridine ligands. rsc.org

Heck Cross-Coupling: The Heck reaction couples unsaturated halides with alkenes. Palladium complexes with pyridine-containing ligands have proven to be effective, air-stable, and phosphine-free catalysts for this transformation. acs.org For example, palladium(II) complexes with trans-bidentate 1,2-bis(2-pyridylethynyl)benzene ligands efficiently catalyze the olefination of aryl iodides. acs.org The use of pyridine-based ligands can also have a significant promoting effect in challenging Heck-Matsuda reactions involving arenediazonium salts. rsc.org

Cyclopropanation: The synthesis of cyclopropanes can be catalyzed by metal complexes, with the ligand playing a key role in product selectivity. Palladium catalysts bearing pyridine-N-Heterocyclic Carbene (NHC) ligands have been shown to effectively catalyze the cyclopropanation of esters, yielding products in moderate to good yields. nih.govacs.orgacs.org Copper(I) complexes that have chiral pyridine-containing macrocyclic ligands have also been developed for asymmetric cyclopropanation reactions. rsc.orgnih.gov

Table 1: Examples of Pyridine Ligands in C-C Cross-Coupling Reactions

Reaction Type Catalyst/Ligand System Substrates Key Finding Reference(s)
Heck Reaction Pd(II) with 1,2-bis(2-pyridylethynyl)benzene ligands Aryl iodides, Alkenes Effective catalysis under phosphine-free, air- and water-stable conditions. acs.org
Cyclopropanation Pd with Pyridine-NHC ligands Esters, Allyl carbonates High selectivity for cyclopropanation over competing allylation. nih.govacs.org
Suzuki-Miyaura Pd(dppf)Cl₂ Pyridine-2-sulfonyl fluoride, Boronic acids Successful desulfonative cross-coupling to form 2-arylpyridines. cdnsciencepub.com

Directly converting C-H bonds into more complex functional groups is a major goal in chemistry, and pyridine ligands are pivotal in this endeavor. The pyridine nitrogen can act as a directing group, positioning the metal catalyst near a specific C-H bond. Low-coordinate iron(I) complexes have demonstrated the ability to cleave strong C-H bonds in pyridine substrates at room temperature. nih.gov Iridium and Rhodium complexes with pincer-type ligands can also selectively activate the C-H bond at the 2-position of pyridine. rsc.org

The strong coordinating nature of pyridine, which can sometimes hinder catalysis, has been overcome through various strategies. rsc.org For instance, combining a nickel catalyst with a bulky Lewis acid allows for C-H activation at positions far from the coordinating nitrogen. rsc.org In some systems, the pyridine ring itself acts as a template to direct C-H activation at remote positions, such as the meta-position of a tethered aryl group, by forming a large cyclophane-like transition state. acs.org

Pyridine-based ligands are essential in designing catalysts for redox reactions due to their ability to stabilize various metal oxidation states and, in some cases, participate directly in electron transfer.

Reduction of Nitroarenes: The reduction of nitroarenes to amines is a crucial industrial process. While specific examples involving this compound are not prominent, the general principle involves using metal complexes where the electronic properties of the pyridine ligand can be tuned to facilitate the multi-electron transfer required for the reduction.

Water Oxidation: Creating efficient molecular catalysts for water oxidation is key to developing artificial photosynthesis. Ligands must be robust enough to withstand highly oxidizing conditions. Cobalt complexes with pentadentate pyridine-amine ligands have been shown to homogeneously catalyze water oxidation, where the ligand is believed to be non-innocent and participates in the catalytic cycle. rsc.org Similarly, iridium and copper complexes with pyridine-alkoxide type ligands are effective water oxidation catalysts because the ligand framework stabilizes the high oxidation states required for the process and resists oxidative degradation. acs.orgmdpi.com However, it is crucial to demonstrate that the molecular species is the true catalyst, as some complexes, like those with pentapyridyl ligands, can decompose to form catalytically active metal oxides. nih.govacs.org

These reactions introduce carbonyl functionalities into unsaturated substrates and are of immense industrial importance. libretexts.orgacs.org

Hydroformylation: This process converts alkenes into aldehydes using syngas (CO/H₂). While phosphine and phosphite (B83602) ligands are most common, there is continued interest in developing new ligand types. nih.govrsc.org The steric and electronic properties of the ligand are critical for controlling regioselectivity (linear vs. branched aldehydes). rsc.org Although less common, pyridine-containing ligands have been explored. For example, rhodium complexes with phospholene-phosphite ligands have been studied, and in situ spectroscopy revealed that the ligand itself could be hydrogenated under reaction conditions. nih.gov

Hydrocarboxylation: This reaction involves the addition of a hydrogen and a carboxylic acid group across a double bond, often using CO₂ as the C1 source. Ligand choice is critical for controlling selectivity. In a dual visible-light-nickel catalyzed system for the hydrocarboxylation of styrenes, the use of neocuproine (B1678164) (a phenanthroline derivative structurally related to bipyridine) leads exclusively to the branched carboxylic acid, while phosphine ligands give the linear product. acs.orgnih.gov

Table 2: Ligand Effects in Ni-Catalyzed Hydrocarboxylation of Styrene with CO₂

Ligand Product Regioselectivity Key Feature Reference(s)
Neocuproine Branched Exclusive formation of the Markovnikov product. nih.gov
dppb Linear Favors formation of the anti-Markovnikov product. nih.gov

Asymmetric Catalysis with Chiral Pyridine Derivatives

Introducing chirality into pyridine-based ligands allows for the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical and agrochemical industries. The design of such ligands has evolved from simple C₂-symmetric structures to more complex, modular units. nih.gov

A significant challenge in asymmetric catalysis is translating the chirality of the ligand into high stereoselectivity in the product. Conventional designs often face a trade-off: placing chiral groups close to the metal center enhances stereocontrol but can also increase steric hindrance, limiting the catalyst's reactivity and scope. acs.org

The "double-layer control" concept addresses this paradox. acs.org This design strategy involves creating a chiral ligand with a well-defined three-dimensional structure that minimizes steric bulk in the inner coordination sphere (first layer) while using remote, tunable substituents to shape the chiral pocket in the outer sphere (second layer). acs.org This approach secures both high reactivity and excellent stereoselectivity. For example, a chiral pyridine unit (CPU) with a rigid fused-ring framework and a spirocyclic ketal "side wall" has been incorporated into various bipyridine ligands. These ligands have demonstrated superior performance in mechanistically diverse reactions, including nickel-catalyzed carboxylations and iridium-catalyzed C-H borylation, supporting the efficacy of the double-layer design principle. acs.org While this compound is achiral, the principles of using bulky groups to define a reactive pocket are fundamental to these advanced chiral designs.

Enantioselective Transformations (e.g., Reductive Addition, C–H Borylation)

The sterically hindered pyridine derivative, this compound, has emerged as a significant ligand in the realm of enantioselective transformations, particularly in transition metal-catalyzed reactions. Its bulky substituents play a crucial role in creating a chiral pocket around the metal center, thereby influencing the stereochemical outcome of the reaction.

One notable application is in the field of iridium-catalyzed C–H borylation. researchgate.netrsc.org This reaction is a powerful tool for the direct functionalization of C–H bonds, leading to the formation of valuable organoboron compounds. rsc.org The use of chiral ligands is essential for achieving high enantioselectivity in these transformations. While direct studies on this compound in enantioselective borylation are not extensively detailed in the provided results, the principles of ligand design in similar systems highlight its potential. For instance, in the iridium-catalyzed meta-selective C–H borylation of metallocenes, the choice of a sterically demanding ligand was critical for achieving the desired regioselectivity. researchgate.net The steric bulk of ligands like this compound can prevent the coordination of the substrate in a way that leads to undesired side products, thus enhancing the selectivity of the primary reaction.

The general field of asymmetric C–H borylation often relies on the design of chiral ligands that can effectively differentiate between enantiotopic C–H bonds. rsc.org The steric and electronic properties of the ligand are paramount in creating a catalyst that can deliver the boryl group to a specific position with high fidelity. The bulky butyl and isopropyl groups on the pyridine ring of this compound would create a well-defined chiral environment when coordinated to a metal center, a key requirement for inducing asymmetry.

Furthermore, the concept of using sterically hindered ligands extends to other enantioselective transformations. For example, in reductive addition reactions, the ligand's structure dictates the trajectory of the incoming nucleophile and electrophile, ultimately controlling the stereochemistry of the newly formed stereocenter. The bulky nature of this compound makes it a promising candidate for such applications, where fine-tuning of the steric environment is necessary to achieve high levels of enantiomeric excess.

Stabilization of High Oxidation State Metal Centers for Catalytic Activity

The ability of a ligand to stabilize high oxidation state metal centers is critical for many catalytic processes, particularly those involving oxidative addition and reductive elimination steps. The ligand this compound, with its strong σ-donating alkyl groups, is well-suited for this purpose. The electron-donating nature of the butyl and isopropyl substituents increases the electron density on the pyridine nitrogen, enhancing its ability to coordinate to and stabilize electron-deficient, high-valent metal centers.

This stabilization is crucial for the catalytic activity of metal complexes. For instance, in oxidation catalysis, a metal center often cycles between a lower and a higher oxidation state. mdpi.com A ligand that can support the high oxidation state intermediate can prevent catalyst decomposition and promote the desired catalytic turnover. The steric bulk provided by the substituents on this compound also plays a protective role, preventing bimolecular decomposition pathways of the highly reactive high-valent species.

While specific studies detailing the use of this compound in stabilizing high oxidation state metal centers for catalysis are not explicitly available in the search results, the principles are well-established in coordination chemistry. For example, Pd(II) complexes with various pyridine ligands have been extensively studied for their catalytic activity in cross-coupling reactions. nih.gov The electronic and steric properties of the pyridine ligands significantly influence the stability and reactivity of the Pd(II) and any potential Pd(IV) intermediates. The strong σ-donation from alkyl-substituted pyridines can facilitate the oxidative addition step, a key process in many catalytic cycles that leads to a higher oxidation state of the metal.

The table below summarizes the catalytic applications of related pyridine-based ligands, illustrating the importance of ligand substitution on catalytic activity.

Catalyst SystemReactionKey Finding
Pd(II) complexes with 4-substituted pyridinesSuzuki–Miyaura and Heck cross-couplingCatalytic activity correlates with the basicity and steric properties of the pyridine ligand. nih.gov
Copper(II) complexes with functionalized terpyridinesOxidation of alkanes and alcoholsThe ligand structure significantly influences the catalytic efficiency and stereoselectivity. nih.gov
Iridium complexes with dipyridylarylmethane ligandssp3 C-H BorylationAppropriately substituted ligands lead to highly active and efficient catalysts. nih.gov

The data in this table, derived from studies on analogous systems, underscores the potential of this compound as a valuable ligand for stabilizing high oxidation state metal centers and promoting their catalytic activity in a variety of transformations.

Supramolecular Chemistry and Self-Assembly of Pyridine Derivatives

Pyridine and its derivatives are fundamental building blocks in supramolecular chemistry due to the directional nature of the nitrogen lone pair, which facilitates predictable coordination to metal ions. The steric and electronic properties of substituents on the pyridine ring, such as those in this compound, play a crucial role in directing the self-assembly process and determining the final architecture of the resulting supramolecular structures.

Construction of Metallosupramolecular Architectures and Polymers

The self-assembly of pyridine-based ligands with metal ions is a powerful strategy for the bottom-up construction of complex and functional metallosupramolecular architectures. nih.govresearchgate.net These structures can range from discrete metallacycles and metallacages to extended coordination polymers. The bulky substituents of this compound would significantly influence the geometry and stability of the resulting assemblies. The steric hindrance can be used to control the coordination number and geometry around the metal center, leading to the formation of specific, well-defined architectures.

For instance, the use of rigid, electron-rich pyridyl donors in conjunction with square planar Pt(II) transition metals has enabled the spontaneous self-assembly of a diverse library of 2D metallacycles and 3D metallacages. nih.gov While this specific ligand is not mentioned, the principle of using sterically demanding ligands to guide the formation of discrete structures is well-established. The bulky butyl and isopropyl groups would likely prevent the formation of extended polymeric chains, favoring the creation of discrete, soluble supramolecular cages or cycles.

The formation of these architectures is often a dynamic process, relying on the lability of the metal-ligand bonds to allow for error correction and the formation of the thermodynamically most stable product. The unique steric profile of this compound could be exploited to create novel supramolecular structures with potential applications in catalysis, molecular recognition, and materials science. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The cavities within metallosupramolecular architectures, as well as the tailored environments created by functionalized pyridine ligands, can be utilized for host-guest chemistry and molecular recognition. The hydrophobic pocket created by the butyl and isopropyl groups of this compound, when incorporated into a larger supramolecular assembly, could selectively bind to complementary guest molecules through non-covalent interactions.

This principle is demonstrated in various host-guest systems where the recognition of a specific guest is achieved through a combination of size, shape, and chemical complementarity. For example, cucurbituril-based hosts have been shown to encapsulate guest molecules and even act as fluorescent probes for the detection of metal ions. nih.gov Similarly, a metallosupramolecular host incorporating this compound could be designed to recognize and sense specific organic molecules.

The binding affinity and selectivity of such a host-guest system would be dictated by the precise arrangement of the pyridine ligands and the nature of the metal centers. The bulky aliphatic groups would create a nonpolar microenvironment, favoring the binding of hydrophobic guests. This tailored recognition capability is a hallmark of supramolecular chemistry and opens up possibilities for applications in sensing, separations, and drug delivery.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

While the steric bulk of this compound might favor the formation of discrete assemblies, under certain conditions, it could also be incorporated into extended coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of the MOF, such as its pore size, shape, and functionality, are determined by the choice of the metal and the organic linker.

In the context of MOF construction, a monofunctional ligand like this compound would typically act as a terminating or "capping" ligand, controlling the dimensionality and connectivity of the framework. However, if used in conjunction with multifunctional ligands, it could serve to modify the pore environment, introducing hydrophobicity and specific steric constraints.

The table below provides examples of how different pyridine-based ligands have been used in the construction of coordination polymers and MOFs.

Ligand(s)Metal Ion(s)Resulting StructureReference
Pyridine-2,6-dicarboxylic acid and 4,4'-BipyridineSn(II), Pb(II)2D and 3D Metal-Organic Frameworks researchgate.net
1,2-Bis[(2,6-diisopropyl-4-diethylmalonophenyl)imino]acenaphtheneLithium1D Coordination Polymers researchgate.net
Pyridine-2,6-dimethanolate and Benzene-1,4-dicarboxylateNot specifiedMixed-Ligand Metal-Organic Frameworks ub.edu

These examples highlight the versatility of pyridine-based ligands in constructing a wide array of extended crystalline structures. The incorporation of a sterically demanding ligand like this compound into such systems offers a route to novel materials with tailored properties.

Advanced Material and Chemical Applications of 2,4 Dibutyl 6 Propan 2 Yl Pyridine Analogues

High Energy Density Materials (HEDMs) Research

Pyridine-based compounds are explored in the field of High Energy Density Materials (HEDMs) due to their nitrogen content and structural stability, which are crucial for developing energetic materials. Research into analogues offers a glimpse into the potential characteristics of 2,4-Dibutyl-6-(propan-2-yl)pyridine in this domain.

The detonation properties of HEDMs are paramount to their performance. For pyridine (B92270) analogues, particularly those with high nitrogen content like tetrazine-based compounds, these properties are extensively studied. For instance, asymmetrically substituted tetrazines have shown promising detonation velocities. One study reported that a hydrazinium (B103819) salt of a tetrazine derivative exhibited a detonation velocity of 8,232 m/s and a detonation pressure of 23.6 GPa. nih.gov Another work on a tetrazolyl-amino-tetrazin-one derivative recorded a detonation velocity of 7,757 m/s and a pressure of 25.7 GPa. nih.gov These values, which are superior to that of TNT, highlight the potential of nitrogen-rich heterocyclic compounds as powerful energetic materials. nih.gov The inclusion of alkyl groups, such as those in this compound, would likely modify these properties, potentially influencing density and oxygen balance, which are critical factors in detonation performance.

Table 1: Detonation Properties of Selected Pyridine and Tetrazine Analogues
Compound/AnalogueDetonation Velocity (D, m/s)Detonation Pressure (P, GPa)Reference
Hydrazinium salt of asymmetrically substituted tetrazine8,23223.6 nih.gov
6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one7,75725.7 nih.gov
HTATz8,100Not Reported nih.gov
HTATz·N₂H₄8,500Not Reported nih.gov

Thermal stability is a critical safety and performance parameter for HEDMs. Research indicates that structural modifications can significantly enhance the thermal stability of pyridine-based energetic materials. For example, the trimerization of 4-amino-3,5-dinitropyrazole (LLM-116) to form a derivative (LLM-226) resulted in impressive thermal stabilization. mdpi.com The decomposition temperature of the trimer was significantly higher than that of the monomer. mdpi.com This suggests that creating larger, more complex molecules can improve thermal robustness.

Another strategy involves the formation of energetic salts. The thermal decomposition temperature of a perchlorate (B79767) salt of an asymmetrically substituted tetrazine was noted to be higher than its neutral counterpart, indicating better thermal stability. nih.gov The analysis of noncovalent interactions, such as hydrogen bonds, within the crystal structure of these compounds also provides insights into their mechanical stability. nih.gov A flatter molecular surface with a high proportion of hydrogen bonds is often correlated with higher stability and lower impact sensitivity. nih.gov While specific data for this compound is unavailable, these principles suggest that its stability could be engineered through similar derivatization strategies.

Table 2: Thermal Decomposition Temperatures of Selected Energetic Compounds
Compound/AnalogueDecomposition Peak Temperature (Tp, °C)Heating Rate (°C/min)Reference
Asymmetrically substituted tetrazine (Compound 2)Not Reported (Td = 178°C for salt)10 nih.gov
Nitrate salt of tetrazine (Compound 3)19410 nih.gov
LLM-116Decomposition starts earlier than LLM-226Multiple rates tested mdpi.com
LLM-226Higher thermal stability than LLM-116Multiple rates tested mdpi.com

Corrosion Inhibition Studies

Pyridine and its derivatives are well-regarded as effective corrosion inhibitors for various metals, particularly in acidic environments. peacta.orgqu.edu.qaacs.org The presence of the nitrogen atom with its lone pair of electrons, and the pi-electron system of the pyridine ring, facilitates adsorption onto metal surfaces, thereby protecting them from corrosive agents. peacta.orgeurjchem.com

The primary mechanism of corrosion inhibition by pyridine derivatives involves their adsorption onto the metal surface. peacta.org This adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving the formation of a coordinate bond between the lone pair electrons of the nitrogen atom and the vacant d-orbitals of the metal. peacta.org Studies on various pyridine derivatives have shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. peacta.org The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. peacta.org The efficiency of inhibition generally increases with the concentration of the inhibitor. For example, some pyridine-urea derivatives have demonstrated inhibition efficiencies of up to 97% at a concentration of 200 mg/L. qu.edu.qa

Quantum chemical calculations, often employing Density Functional Theory (DFT), have become a powerful tool for understanding and predicting the corrosion inhibition efficiency of molecules. peacta.orgeurjchem.com Several parameters are correlated with inhibition performance. A high energy of the Highest Occupied Molecular Orbital (EHOMO) is associated with a greater ability of the molecule to donate electrons to the metal surface, enhancing adsorption and inhibition. eurjchem.comresearchgate.net Conversely, a low energy of the Lowest Unoccupied Molecular Orbital (ELUMO) indicates a higher tendency to accept electrons from the metal. eurjchem.comresearchgate.net

The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter; a smaller ΔE suggests higher reactivity and thus better inhibition efficiency. eurjchem.com Other parameters like electronegativity (χ), hardness (η), and the fraction of electrons transferred (ΔN) also provide insights into the inhibitor-metal interaction. eurjchem.com For instance, a study on various pyridine derivatives found a strong correlation between these calculated parameters and the experimentally determined inhibition efficiencies. eurjchem.com The electrostatic potential (ESP) mapping can further identify the regions of the molecule, typically heteroatoms like nitrogen and oxygen, that are most likely to interact with the metal surface. eurjchem.com

Table 3: Key Quantum Chemical Parameters and Their Relation to Corrosion Inhibition Efficiency
Quantum Chemical ParameterSymbolCorrelation with Higher Inhibition EfficiencyReference
Energy of the Highest Occupied Molecular OrbitalEHOMOHigher Value eurjchem.comresearchgate.net
Energy of the Lowest Unoccupied Molecular OrbitalELUMOLower Value eurjchem.comresearchgate.net
Energy Gap (LUMO-HOMO)ΔELower Value eurjchem.com
HardnessηLower Value eurjchem.com
SoftnessσHigher Value eurjchem.com
Fraction of Electrons TransferredΔNIndicates electron donation/acceptance peacta.orgeurjchem.com

Optoelectronic Materials Science

Substituted pyridine compounds are increasingly being investigated for their applications in optoelectronic materials, owing to their tunable electronic and photophysical properties. nih.govrsc.orgtaylorfrancis.com The pyridine ring can act as an electron-accepting unit, which, when combined with electron-donating moieties, creates donor-acceptor (D-A) structures with interesting optical and electronic characteristics. taylorfrancis.comresearchgate.net

Research on oligomers containing pyridine and other heterocyclic rings like furan, pyrrole, and thiophene (B33073) has shown that these materials can form helical structures with unique optoelectronic properties. rsc.orgresearchgate.net The absorption and emission spectra of these compounds can be tuned by altering the substituents on the pyridine ring and the nature of the linked heterocycles. nih.gov For example, introducing electron-withdrawing groups can lead to a blue shift in the absorption and emission spectra, while electron-donating groups can cause a red shift. nih.gov

DFT calculations are also employed in this field to predict the structural and optoelectronic properties of new materials. rsc.orgresearchgate.net These studies help in understanding the relationship between molecular structure and properties like the HOMO-LUMO gap, which corresponds to the optical band gap, and vertical excitation energies, which relate to the absorption spectrum. rsc.orgresearchgate.net While specific studies on this compound in optoelectronics are not prominent, the principles derived from its analogues suggest that it could be a building block for materials with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs), sensors, or organic solar cells. taylorfrancis.commdpi.com

Luminescent Properties and Potential in Organic Light-Emitting Diodes (OLEDs)

The exploration of pyridine derivatives in the realm of organic electronics has revealed their significant potential, particularly as ligands in luminescent metal complexes for Organic Light-Emitting Diodes (OLEDs). While direct studies on the luminescent properties of this compound may be limited, the behavior of its structural analogues provides a strong indication of its potential.

A notable class of luminescent materials involves platinum(II) complexes incorporating tridentate pyridine-based ligands. For instance, a series of platinum(II) complexes with 2,6-bis(1-alkyl-1,2,3-triazol-4-yl)pyridine ligands have been synthesized and their photophysical properties extensively studied. nih.gov These complexes exhibit tunable luminescence, a critical feature for the development of efficient OLEDs. The introduction of different alkyl or aryl substituents on the triazole rings, analogous to the butyl and isopropyl groups in this compound, allows for the fine-tuning of the emission color and quantum yield.

The general structure of these luminescent platinum(II) complexes can be represented as [Pt(L)X]ⁿ⁺, where L is a tridentate pyridine-based ligand and X is an ancillary ligand. The photophysical properties of these complexes are highly dependent on the nature of both the pyridine-based ligand and the ancillary ligand.

Table 1: Photophysical Data for Selected Luminescent Platinum(II) Pyridine-Analogous Complexes

ComplexEmission λmax (nm) in CH2Cl2Quantum Yield (Φ) in CH2Cl2
[Pt(N7R)Cl]X (R = n-C12H25)450, 4780.23
[Pt(N7R)(C≡C-Ph)]X (R = n-C12H25)5120.65
[Pt(N7R)(C≡C-C6H4-NMe2)]X (R = n-C12H25)5980.12

Data sourced from studies on 2,6-bis(1-dodecyl-1,2,3-triazol-4-yl)pyridine platinum(II) complexes, which serve as analogues. nih.gov

The potential of this compound analogues in OLEDs stems from their ability to form stable, luminescent coordination complexes. The alkyl substituents can enhance the solubility and processability of these materials, which is a crucial aspect for device fabrication. Furthermore, the steric hindrance provided by the butyl and isopropyl groups could prevent intermolecular aggregation, a phenomenon that often leads to luminescence quenching in the solid state. This would result in higher device efficiencies and longer operational lifetimes.

Electrical Conductivity in Conjugated Coordination Polymers

Conjugated coordination polymers are a class of materials that have garnered significant attention due to their unique electronic properties, including high electrical conductivity. These materials are composed of metal centers linked by organic ligands to form extended one-, two-, or three-dimensional structures. The choice of the organic ligand is critical in determining the electronic properties of the resulting polymer.

A prime example of a highly conductive coordination polymer is a two-dimensional copper(II) benzenehexathiolate, [Cu₃(C₆S₆)]n, which exhibits an exceptionally high electrical conductivity of up to 1,580 S cm⁻¹ at room temperature. scispace.com This material features a planar sheet-like structure that facilitates efficient charge transport.

For a ligand like this compound, its role in a conductive polymer would be influenced by several factors. The pyridine ring itself can participate in π-conjugation. However, the bulky, non-planar alkyl substituents would likely disrupt the planarity of the polymer structure, potentially hindering the π-π stacking that is crucial for high conductivity. This could lead to materials with lower conductivity compared to those with planar ligands.

Table 2: Electrical Conductivity of Selected Conjugated Polymers

PolymerConductivity (S/cm)Dopant/Condition
Polyacetylene10³ - 10⁵Doped
Polypyrrole10² - 10³Doped
Polythiophene10² - 10³Doped
[Cu₃(C₆S₆)]n1,580Undoped
P(ID-O-B)2.34 × 10⁻⁶Undoped

This table provides a general reference for conductivity in conjugated polymers. scispace.comresearchgate.netnih.gov The conductivity of a polymer with a this compound analogue would depend on the specific structure and metal center.

Despite the potential for reduced conductivity due to steric hindrance, the incorporation of such alkyl-substituted pyridine ligands could offer other advantages, such as improved solubility and processability, making them suitable for applications where moderate conductivity is sufficient and solution-based fabrication methods are preferred.

Electrocatalysis and Surface Chemistry

The interaction of pyridine and its derivatives with electrode surfaces is a critical aspect of electrocatalysis and various electrochemical processes. The adsorption behavior and subsequent reactions of these molecules can significantly alter the properties and performance of an electrode.

Pyridine Derivative Adsorption Behavior on Electrode Surfaces (e.g., Pt (111))

The adsorption of pyridine on platinum surfaces, particularly the well-defined Pt(111) surface, has been extensively studied as a model system for understanding the interaction of aromatic nitrogen heterocycles with metal catalysts. These studies, primarily conducted using techniques like density functional theory (DFT) and reflection-absorption infrared spectroscopy (RAIRS), reveal complex adsorption behavior that is dependent on factors such as temperature and surface coverage. nih.govacs.org

At low temperatures (around 85 K), pyridine molecules tend to adsorb in a tilted orientation on the Pt(111) surface. As the coverage increases, the molecules may undergo a rotation. acs.org At room temperature, a more strongly bound, upright α-pyridyl species can form through dehydrogenation. acs.org The primary bonding interaction involves the π-electron system of the pyridine ring with the platinum surface.

For an analogue like this compound, the adsorption behavior would be significantly influenced by the bulky alkyl substituents. These groups would introduce considerable steric hindrance, likely preventing the pyridine ring from adsorbing parallel to the surface, an orientation that is favored for unsubstituted pyridine at certain coverages. nih.gov It is more probable that the molecule would adopt a tilted or even a more upright orientation to minimize steric clashes with the surface and neighboring molecules.

First-principle analysis of pyridine amide derivatives on a Pt(111) surface has shown that these molecules adsorb via chemisorption, forming C-Pt and N-Pt bonds. mdpi.comdoaj.org This forms a protective film that can inhibit certain surface processes. The adsorption energy is influenced by the position of substituents on the pyridine ring.

Table 3: Calculated Adsorption Energies of Pyridine Derivatives on Pt(111)

MoleculeAdsorption Energy (eV)
Pyridine-1.7 to -2.2 (depending on orientation)
Nicotinamide-1.85
Pyridine-2-carboxamide-1.81
Pyridine-4-carboxamide-1.78

Data sourced from DFT calculations on pyridine and pyridine amide derivatives. nih.govmdpi.com The adsorption energy for this compound would be expected to be different due to the electronic and steric effects of the alkyl groups.

The presence of the butyl and isopropyl groups in this compound would likely lead to a weaker adsorption energy compared to unsubstituted pyridine due to the steric repulsion with the surface. However, the electron-donating nature of the alkyl groups could enhance the basicity of the nitrogen atom, potentially strengthening the N-Pt interaction if the geometry allows.

Role in Electrodeposition Processes and Leveling Agent Applications

Pyridine and its derivatives are widely used as additives in electroplating baths to control the morphology and properties of the deposited metal layer. They often function as "leveling agents," which are organic molecules that adsorb onto the cathode surface and inhibit metal deposition at protrusions, promoting a smoother and more uniform coating.

The effectiveness of a leveling agent is closely tied to its adsorption characteristics. Pyridine derivatives have been shown to be effective leveling agents in the electrodeposition of metals like nickel and aluminum. mdpi.comresearchgate.net Their ability to form a protective film on the electrode surface inhibits dendritic growth and leads to a smoother deposit. mdpi.comdoaj.org

The role of a molecule like this compound as a leveling agent would be dictated by the balance between its adsorption strength and its steric footprint. The bulky alkyl groups would cover a larger surface area per molecule, which could be advantageous in blocking deposition sites. However, if the steric hindrance is too great, it might prevent the molecule from adsorbing effectively in the dense electrical double layer at the electrode-electrolyte interface.

In the context of nickel electrodeposition from sulfate (B86663) solutions, the addition of pyridine derivatives was found to alter the surface morphology of the deposits without significantly affecting the current efficiency. researchgate.net The specific structure of the pyridine derivative influences its interaction with the surface and its effectiveness as a leveling agent. For example, studies on pyridine amide derivatives in aluminum electrodeposition have shown that the position of the amide group affects the adsorption energy and, consequently, the leveling performance. mdpi.com

The bulky and hydrophobic nature of the dibutyl and isopropyl groups on this compound could make it a particularly effective leveling agent in certain systems, especially in non-aqueous electrolytes where its solubility would be higher. The large steric profile could effectively disrupt the formation of crystalline growth centers on the electrode surface, leading to fine-grained and bright deposits.

Structure Reactivity and Structure Property Relationships for 2,4 Dibutyl 6 Propan 2 Yl Pyridine

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netnih.govresearchgate.net These models are instrumental in predicting the behavior of new compounds and guiding the design of molecules with desired characteristics. researchgate.netnih.govresearchgate.net

The development of these models involves compiling a dataset of pyridine (B92270) derivatives with known activities or properties and calculating a series of molecular descriptors for each compound. These descriptors can be classified into several categories:

Electronic Descriptors: These quantify the electronic effects of substituents. For the alkyl groups in 2,4-Dibutyl-6-(propan-2-yl)pyridine, descriptors such as Hammett constants (σ) can be used to represent their electron-donating nature. rsc.org The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial quantum chemical descriptors that relate to the molecule's ability to donate or accept electrons. princeton.eduresearchgate.net

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that links the descriptors to the observed activity or property. researchgate.netmdpi.orgacs.org For instance, a model might predict the basicity (pKa) of a substituted pyridine based on a combination of electronic and steric descriptors. acs.org

A hypothetical QSAR model for a series of alkyl-substituted pyridines could take the form:

log(Activity) = c0 + c1σ + c2Es + c3*logP

Where σ represents the electronic effect, Es the steric effect, and logP the lipophilicity. The coefficients (c0, c1, c2, c3) are determined through the regression analysis.

Molecular descriptors provide a quantitative way to understand and predict the chemical reactivity and material properties of compounds like this compound.

Chemical Reactivity:

The electron-donating nature of the butyl and propan-2-yl groups increases the electron density on the pyridine ring, particularly at the nitrogen atom. nih.gov This enhanced electron density, which can be correlated with descriptors like calculated charge distribution and HOMO energy, directly impacts the compound's nucleophilicity and Lewis basicity. researchgate.net A higher HOMO energy generally indicates a greater willingness to donate electrons, leading to increased reactivity towards electrophiles. mdpi.com

The steric hindrance from the bulky alkyl groups at the 2, 4, and 6 positions, quantified by steric descriptors, plays a crucial role in moderating this reactivity. researchgate.net While electronically activated, the nitrogen atom's accessibility is sterically hindered, which can influence the rates and equilibrium constants of its reactions with Lewis acids. researchgate.net

Material Properties:

The correlation between descriptors and properties can be summarized in the following interactive table:

Property/ReactivityRelevant Molecular DescriptorsExpected Effect of Alkyl Groups
Basicity (pKa) Electronic (σ, Charge on N), HOMO EnergyIncrease
Nucleophilicity HOMO Energy, Steric (Es)Increased electronically, decreased sterically
Reactivity with Electrophiles HOMO/LUMO energies, Fukui functionsEnhanced
Lipophilicity (logP) Hydrophobic descriptorsHigh
Boiling Point Molecular Weight, van der Waals Surface AreaHigh
Solubility in polar solvents Polarity descriptorsLow

Systematic Analysis of Substituent Effects on Pyridine Ring Electronics and Reactivity

The presence of the two butyl groups at positions 2 and 4, and the propan-2-yl group at position 6, significantly alters the electronic properties and reactivity of the pyridine ring compared to the unsubstituted parent molecule.

The alkyl groups are electron-donating through the inductive effect (+I). This effect increases the electron density on the aromatic ring and, most importantly, on the nitrogen atom. researchgate.net This increased electron density makes the nitrogen atom more basic and more nucleophilic. acs.org The pKa value of this compound is therefore expected to be higher than that of pyridine itself.

The positions of the substituents are also critical. The groups at positions 2 and 6 (ortho to the nitrogen) exert a strong steric effect, hindering the approach of reactants to the nitrogen atom. researchgate.net The butyl group at position 4 (para to the nitrogen) primarily contributes its electronic effect without significant steric hindrance to the nitrogen.

The following table summarizes the expected effects of the substituents on the electronic properties and reactivity of the pyridine ring:

PositionSubstituentElectronic EffectSteric Effect on NitrogenImpact on Reactivity
2Butyl+I (Electron-donating)HighIncreases nucleophilicity, but sterically hinders reactions at N
4Butyl+I (Electron-donating)LowIncreases electron density on the ring and N, enhancing basicity
6Propan-2-yl+I (Electron-donating)HighIncreases nucleophilicity, but sterically hinders reactions at N

Conformational Analysis and its Influence on Molecular Recognition, Reactivity, and Stereoselectivity

The three-dimensional arrangement of atoms, or conformation, of this compound is largely dictated by the bulky alkyl substituents. The butyl and propan-2-yl groups are not planar and can rotate around the single bonds connecting them to the pyridine ring. However, due to steric hindrance, certain conformations will be more energetically favorable than others. worldscientific.com

The rotation of the butyl groups at positions 2 and 6 will be particularly restricted due to their proximity to the nitrogen atom and to each other. This can lead to a preferred orientation of these groups that minimizes steric clash. worldscientific.com The conformation of the molecule can influence its ability to interact with other molecules, a process known as molecular recognition. nih.gov For example, the specific shape of the molecule will determine how well it can fit into the active site of an enzyme or a receptor. nih.gov

The conformation also has a direct impact on the molecule's reactivity. The accessibility of the nitrogen lone pair of electrons is highly dependent on the orientation of the ortho-substituents. researchgate.net If the alkyl groups effectively shield the nitrogen atom, the molecule's ability to act as a base or a nucleophile will be diminished, despite its electronic activation. researchgate.net

In reactions involving the formation of new stereocenters, the conformation of this compound can influence the stereochemical outcome. The bulky and conformationally restricted substituents can create a chiral environment around the reactive center, leading to a preference for the formation of one stereoisomer over another (stereoselectivity). nih.gov For instance, if the pyridine nitrogen were to coordinate to a metal catalyst, the chiral pocket created by the alkyl groups could direct the approach of a substrate, leading to an asymmetric transformation. nih.gov

Future Research Directions and Emerging Paradigms for 2,4 Dibutyl 6 Propan 2 Yl Pyridine Research

Exploration of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Efficiency

The development of synthetic methodologies for polysubstituted pyridines that are both efficient and environmentally benign is a primary goal of modern chemistry. Future research should focus on creating novel synthetic pathways to 2,4-Dibutyl-6-(propan-2-yl)pyridine that maximize atom economy and adhere to the principles of green chemistry.

Traditional methods for pyridine (B92270) synthesis, such as the Hantzsch or Chichibabin syntheses, often suffer from low to moderate yields and can generate significant waste. A promising future direction involves the application of one-pot multicomponent reactions (MCRs), which can construct complex molecules from simple, readily available precursors in a single step, thereby improving efficiency and reducing waste. A hypothetical, sustainable MCR for this compound could involve the condensation of an appropriate β-ketoester, an aldehyde, and an ammonia (B1221849) source, potentially using a reusable, heterogeneous catalyst to simplify purification and minimize solvent use.

The concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is a critical metric for sustainability. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts, lowering their efficiency. Research into catalytic C-H activation and functionalization represents another frontier, offering a direct and atom-economical way to introduce the butyl and isopropyl groups onto a pyridine precursor, avoiding the need for pre-functionalized starting materials.

Reaction TypeGeneral TransformationInherent Atom EconomyRelevance to Sustainable Synthesis
Addition A + B → C100%Ideal for maximizing raw material conversion.
Rearrangement A → B100%Highly efficient, intramolecular process.
Substitution A-B + C → A-C + B< 100%Common but generates stoichiometric byproducts.
Elimination A → B + C< 100%Inherently produces waste products.
This table illustrates the inherent atom economy of major reaction types, highlighting the principles guiding the development of sustainable synthetic routes.

Future efforts should also explore metal-free synthetic strategies, such as cascade reactions involving Wittig and aza-Wittig reactions followed by electrocyclization, which provide rapid access to polysubstituted pyridines from simple substrates. The development of such protocols would significantly advance the sustainable production of this compound.

Design and Application of Advanced Pyridine-Based Ligands for Challenging Catalytic Transformations

The unique steric environment of this compound makes it a compelling candidate for use as a ligand in transition metal catalysis. The bulky alkyl groups at the C2, C6, and C4 positions can create a well-defined coordination sphere around a metal center, influencing its reactivity, selectivity, and stability.

Sterically hindered pyridine ligands are known to play crucial roles in catalysis. The bulky substituents can promote reductive elimination, prevent catalyst deactivation via dimerization, and enhance the solubility of the resulting metal complex. The introduction of a pyridine moiety into a ligand framework is known to affect both the thermodynamic properties and the coordination kinetics of metal complexes. For this compound, the significant steric hindrance could be particularly advantageous in challenging transformations such as:

Cross-Coupling Reactions: In reactions like Suzuki or Buchwald-Hartwig couplings, bulky ligands are often essential for achieving high catalytic activity, especially with unreactive substrates. The steric profile of this pyridine could facilitate the crucial reductive elimination step, leading to higher product yields.

Oxidation Catalysis: Ligands that can stabilize high-oxidation-state metal centers are critical for oxidation reactions, including water oxidation. The electron-donating nature of the alkyl groups in this compound, combined with its steric protection, could stabilize a catalytically active metal center against degradation under harsh oxidative conditions.

However, it is also important to recognize that excessive steric bulk can sometimes hinder catalysis by impeding substrate access to the active site. Therefore, a key research direction will be to systematically investigate the performance of this ligand in a variety of catalytic systems to map its potential and limitations. Comparing its

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